molecular formula C20H30O3 B15591501 Deacetylxylopic acid

Deacetylxylopic acid

Cat. No.: B15591501
M. Wt: 318.4 g/mol
InChI Key: GVGJRXSJJHLPGZ-NHZTXTNJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deacetylxylopic acid is a useful research compound. Its molecular formula is C20H30O3 and its molecular weight is 318.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(1R,5R,9S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid

InChI

InChI=1S/C20H30O3/c1-12-13-5-6-15-18(2)8-4-9-19(3,17(22)23)14(18)7-10-20(15,11-13)16(12)21/h13-16,21H,1,4-11H2,2-3H3,(H,22,23)/t13-,14?,15?,16-,18-,19-,20-/m1/s1

InChI Key

GVGJRXSJJHLPGZ-NHZTXTNJSA-N

Origin of Product

United States

Foundational & Exploratory

Deacetylxylopic Acid: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of deacetylxylopic acid, a naturally occurring diterpenoid, with a focus on its natural sources and the methodologies for its isolation. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a kaurane (B74193) diterpenoid with the molecular formula C20H30O3.[1] Diterpenoids of this class are known for their diverse and potent biological activities, making them attractive candidates for drug discovery and development. Understanding the natural availability and efficient extraction of this compound is a critical first step in harnessing its therapeutic potential.

Natural Sources

The primary documented natural source of this compound is the herb Nouelia insignis, a plant belonging to the Asteraceae family.[1][2]

A closely related and more extensively studied compound is xylopic acid (ent-15-β-acetyloxy-kaur-16-en-19-oic acid), which is the acetylated form of this compound. Xylopic acid is a major constituent of the fruits of Xylopia aethiopica, a plant commonly found in Africa and belonging to the Annonaceae family.[3][4][5] The structural similarity between these two compounds suggests that the isolation methodologies for xylopic acid can be adapted for this compound.

Experimental Protocols: Isolation of Kaurane Diterpenes

While a specific, detailed protocol for the isolation of this compound from Nouelia insignis is not extensively documented in publicly available literature, the following procedure for the isolation of the structurally similar xylopic acid from Xylopia aethiopica provides a robust and adaptable methodology.

General Workflow for Isolation

The following diagram illustrates the general workflow for the isolation of kaurane diterpenes like this compound from a plant source.

G General Isolation Workflow for this compound A Plant Material (e.g., Dried fruits of Xylopia aethiopica) B Pulverization A->B C Solvent Extraction (e.g., Cold Maceration with Petroleum Ether) B->C D Concentration (Rotary Evaporation) C->D E Crude Crystal Formation D->E F Purification (Recrystallization with Ethanol) E->F G Pure this compound F->G

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound from its natural source.

Detailed Protocol for Isolation of Xylopic Acid from Xylopia aethiopica

This protocol is adapted from methodologies reported for the isolation of xylopic acid and can serve as a starting point for the extraction of this compound.[4][6]

3.2.1. Plant Material Preparation

  • Obtain dried fruits of Xylopia aethiopica.

  • Pulverize the dried fruits into a coarse powder using a hammer mill or a suitable grinder.

3.2.2. Extraction

  • Weigh the powdered plant material (e.g., 1 kg).

  • Perform exhaustive extraction using cold maceration with petroleum ether for 72 hours. This process should be repeated twice.

  • Alternatively, Soxhlet extraction with hexane (B92381) can be employed.[7]

3.2.3. Concentration and Crystallization

  • Combine the petroleum ether extracts and concentrate them using a rotary evaporator at a temperature of 60°C.

  • Allow the concentrated extract to stand for a minimum of three days to facilitate the deposition of crude crystals.

  • To enhance crystallization, a small volume of ethyl acetate (B1210297) can be added to the concentrate, which is then allowed to stand for five days.[4]

3.2.4. Purification

  • Wash the resulting crystals with cold petroleum ether to remove soluble impurities.

  • Purify the crude crystals by recrystallization. This can be achieved by dissolving the crystals in a minimal amount of hot 96% (v/v) ethanol (B145695) and allowing them to slowly cool, leading to the formation of pure crystals.[4]

3.2.5. Purity Confirmation

  • The purity of the isolated compound can be confirmed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and by determining its melting point.

Quantitative Data

The following table summarizes the available quantitative data related to this compound and the isolation of the related xylopic acid.

ParameterValueSource
This compound
Molecular FormulaC20H30O3[1]
Molecular Weight318.5 g/mol [1]
Purity (Commercial Standard)98.5%[1]
Xylopic Acid Isolation
Yield from Xylopia aethiopica1.36% w/w[6]

Potential Signaling Pathways of this compound

While specific signaling pathways for this compound are yet to be fully elucidated, its classification as an ent-kaurane diterpene allows for informed hypotheses based on the known biological activities of this compound class. Ent-kaurane diterpenoids have been reported to exhibit a range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.

The diagram below illustrates a generalized signaling pathway that may be modulated by ent-kaurane diterpenes, and potentially by this compound.

G Potential Signaling Pathways for Ent-Kaurene (B36324) Diterpenes cluster_0 Cellular Effects cluster_1 Therapeutic Outcomes A This compound (as an Ent-Kaurene Diterpene) B Inhibition of NF-κB Signaling A->B C Activation of Nrf2 Pathway A->C D Modulation of Apoptotic Pathways (e.g., Caspase Activation) A->D E Cell Cycle Arrest A->E F Anti-inflammatory Effects B->F G Antioxidant Response C->G H Antiproliferative & Anticancer Activity D->H E->H

Caption: A diagram representing the potential signaling pathways modulated by ent-kaurene diterpenes, leading to various therapeutic effects.

Conclusion

This compound, sourced from Nouelia insignis, represents a promising natural product for further investigation. While detailed isolation protocols for this specific compound are not widely available, established methodologies for the structurally similar xylopic acid from Xylopia aethiopica provide a solid foundation for its extraction and purification. The potential for this compound to modulate key signaling pathways involved in inflammation and cancer warrants further research to unlock its full therapeutic potential. This guide serves as a foundational resource for scientists and researchers embarking on the study of this intriguing kaurane diterpenoid.

References

Deacetylxylopic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6619-95-0

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a naturally occurring kaurane (B74193) diterpenoid found in plant species such as Nouelia insignis and Xylopia aethiopica.[] As a member of the diterpenoid class of compounds, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the available scientific information on this compound, including its chemical properties, biological activities, and postulated mechanisms of action. The information is intended to serve as a resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a tetracyclic diterpenoid with a kaurane skeleton. Its chemical structure and properties are summarized in the table below.

PropertyValueReference
CAS Number 6619-95-0
Molecular Formula C₂₀H₃₀O₃[]
Molecular Weight 318.45 g/mol []
IUPAC Name (1R,4aR,4bS,7R,10aR)-7-hydroxy-1,4a-dimethyl-8-methylidene-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene-1-carboxylic acid
Synonyms 15-Deacetylxylopic acid, (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid[]
Appearance White to off-white powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.

Synthesis

This compound can be synthesized from its parent compound, xylopic acid, through a deacetylation reaction.

Experimental Protocol: Deacetylation of Xylopic Acid

Materials:

  • Xylopic acid

  • Methanolic potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution (e.g., 10% w/v)

  • Methanol (B129727)

  • Hydrochloric acid (HCl) or other suitable acid for neutralization

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolution: Dissolve xylopic acid in methanol in a round-bottom flask.

  • Hydrolysis: Add the methanolic KOH or NaOH solution to the flask. The reaction mixture is typically stirred at room temperature or gently heated under reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Neutralization: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

  • Extraction: Remove the methanol under reduced pressure. Partition the resulting aqueous residue with an organic solvent like ethyl acetate. Collect the organic layers.

  • Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

dot

Caption: General workflow for the synthesis of this compound.

Biological Activities

This compound belongs to the kaurane diterpenoid family, a class of compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[2][3] While specific quantitative data for this compound is limited in the available literature, the activities of its parent compound, xylopic acid, and other related kaurane diterpenes provide valuable insights.

Anti-inflammatory Activity

Xylopic acid, the acetylated precursor of this compound, has demonstrated significant anti-inflammatory properties. It is plausible that this compound shares a similar activity profile.

Quantitative Data for Xylopic Acid:

AssayTest SystemEndpointResult (IC₅₀)Reference
Protein Denaturation InhibitionIn vitroInhibition of albumin denaturation15.55 µg/mL[3][4]

Postulated Mechanism of Action:

The anti-inflammatory effects of xylopic acid are believed to be mediated through the modulation of key inflammatory pathways. Studies on xylopic acid suggest that it may inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway.[5]

  • NF-κB Inhibition: The NF-κB pathway is a central regulator of inflammation. Its inhibition would lead to a downstream reduction in the expression of pro-inflammatory cytokines and mediators.

  • Nrf2 Activation: The Nrf2 pathway is a key regulator of the antioxidant response. Its activation can lead to the expression of antioxidant enzymes, which help to mitigate oxidative stress associated with inflammation.

dot

Anti_inflammatory_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_translocation NF-κB (p65/p50) NFkB_p65_p50->NFkB_translocation Translocates Nrf2 Nrf2 Keap1 Keap1 Nrf2->Keap1 Bound Nrf2_translocation Nrf2 Nrf2->Nrf2_translocation Translocates Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_translocation->Proinflammatory_Genes Induces ARE ARE Nrf2_translocation->ARE Binds Antioxidant_Genes Antioxidant Gene Transcription ARE->Antioxidant_Genes Induces Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->IKK Inhibits Deacetylxylopic_Acid->Keap1 Inhibits

Caption: Postulated anti-inflammatory mechanism of this compound.

Antimicrobial Activity

While direct antimicrobial data for this compound is scarce, a study on novel xylopic acid derivatives provides some of the most relevant information currently available. An ester derivative of this compound was tested for its minimum inhibitory concentration (MIC) against a panel of microorganisms.

Quantitative Data for an Ester Derivative of this compound:

MicroorganismTypeMIC (µg/mL)Reference
Staphylococcus aureusGram-positive bacteria>320[6]
Streptococcus pyogenesGram-positive bacteria160[6]
Escherichia coliGram-negative bacteria>320[6]
Pseudomonas aeruginosaGram-negative bacteria160[6]
Candida albicansFungus>320[6]

It is important to note that these values are for an ester derivative and the activity of this compound itself may differ.

Anticancer Activity

Many kaurane diterpenes have been reported to exhibit cytotoxic and pro-apoptotic effects against various cancer cell lines.[7] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Postulated Mechanism of Action:

The anticancer activity of kaurane diterpenes is often associated with the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.

  • Extrinsic Pathway: This pathway is initiated by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8 and subsequently caspase-3.

dot

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptors Death Receptors (e.g., Fas, TNFR) Caspase8 Caspase-8 Death_Receptors->Caspase8 Activates Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 Activates Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase9->Caspase3 Activates Bcl2_family Bcl-2 family proteins (Bax, Bak, Bcl-2) Bcl2_family->Mitochondrion Regulates Apoptosis Apoptosis Caspase3->Apoptosis Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->Death_Receptors Activates Deacetylxylopic_Acid->Bcl2_family Modulates

Caption: Postulated apoptotic pathways modulated by this compound.

Future Research Directions

The current body of literature on this compound is limited, presenting numerous opportunities for further investigation. Key areas for future research include:

  • Isolation and Synthesis: Development of efficient and scalable methods for the isolation of this compound from natural sources or its total synthesis.

  • Quantitative Biological Evaluation: Comprehensive in vitro studies to determine the IC₅₀ values of this compound against a wide range of cancer cell lines and its MIC values against various pathogenic microorganisms.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by this compound to elucidate its anti-inflammatory, antimicrobial, and anticancer mechanisms.

  • In Vivo Studies: Preclinical animal studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant disease models.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of analogs of this compound to identify key structural features responsible for its activity and to develop more potent and selective derivatives.

Conclusion

This compound is a kaurane diterpenoid with potential for development as a therapeutic agent. While current research is in the preliminary stages, the known biological activities of its parent compound, xylopic acid, and other related diterpenes suggest that this compound is a promising candidate for further investigation in the areas of inflammation, infectious diseases, and oncology. This technical guide summarizes the existing knowledge and aims to provide a foundation for future research into this intriguing natural product.

References

Deacetylxylopic Acid: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a kaurene diterpene derived from the plant Xylopia aethiopica, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current scientific knowledge on the biological activities of this compound. It is intended to serve as a resource for researchers and professionals in the field of drug discovery and development. This document summarizes the available quantitative data, details experimental protocols for key biological assays, and visualizes known signaling pathways and experimental workflows.

Introduction

This compound is a natural product belonging to the kaurene class of diterpenoids. It is structurally related to xylopic acid, another major constituent of Xylopia aethiopica, a plant with a long history of use in traditional African medicine. While much of the research has focused on xylopic acid, recent studies have begun to elucidate the specific biological properties of its deacetylated form. This guide aims to consolidate the existing data on this compound to facilitate further investigation into its therapeutic potential.

Biological Activities

Current research indicates that this compound possesses antimicrobial and anti-inflammatory properties. The following sections detail the quantitative data and experimental methodologies associated with these activities.

Antimicrobial Activity

This compound has demonstrated activity against a range of pathogenic microorganisms.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The antimicrobial efficacy of this compound has been quantified by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

MicroorganismStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 25923>320[1]
Streptococcus pyogenesClinical Isolate>320[1]
Escherichia coliATCC 25922>320[1]
Pseudomonas aeruginosaATCC 27853100[1]
Candida albicansATCC 10231>320[1]

Note: A study reported that this compound and its ester derivative generally exhibited lower antimicrobial activity compared to other xylopic acid derivatives, with MICs up to 320µg/mL[1]. In a direct comparison, this compound was found to be more active against Pseudomonas aeruginosa than its parent compound, xylopic acid (MIC 100 µg/mL vs 200 µg/mL)[1].

Experimental Protocols: Broth Microdilution Assay

The MIC values for this compound were determined using the broth microdilution method, a standardized antimicrobial susceptibility test.

  • Principle: This method involves challenging the test microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits visible growth after a defined incubation period.

  • Protocol:

    • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared. Typically, a few colonies from a fresh agar (B569324) plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Microtiter Plates: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

    • Inoculation: Each well is inoculated with the standardized microbial suspension.

    • Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

    • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for fungi).

    • Determination of MIC: The MIC is read as the lowest concentration of this compound at which there is no visible growth (turbidity) of the microorganism.

Visualization: Experimental Workflow for Broth Microdilution Assay

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading start Start prep_compound Prepare this compound Stock Solution start->prep_compound prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Read MICs Visually or with Plate Reader incubate->read_mic end End read_mic->end

Workflow for determining Minimum Inhibitory Concentration (MIC).
Anti-inflammatory Activity

This compound has shown potential as an anti-inflammatory agent in in-vitro models.

Data Presentation: In Vitro Anti-inflammatory Activity

AssayMetricValueReference
Inhibition of Albumin DenaturationIC5015.55 µg/mL[2]

Experimental Protocols: Inhibition of Albumin Denaturation Assay

This in-vitro assay serves as a preliminary screening method for anti-inflammatory activity. It is based on the principle that protein denaturation is a hallmark of inflammation, and agents that can prevent this denaturation may possess anti-inflammatory properties.

  • Principle: The ability of this compound to inhibit the heat-induced denaturation of a protein (e.g., bovine serum albumin) is measured spectrophotometrically.

  • Protocol:

    • Reaction Mixture: A reaction mixture is prepared containing a solution of bovine serum albumin (BSA) in a suitable buffer (e.g., Tris-HCl, pH 6.8) and various concentrations of this compound.

    • Control: A control group is prepared with the vehicle (e.g., DMSO) instead of the test compound.

    • Incubation: The reaction mixtures are incubated at a low temperature (e.g., 27°C) for a short period, followed by heating at a higher temperature (e.g., 72°C) to induce denaturation.

    • Cooling: The mixtures are then cooled to room temperature.

    • Measurement: The turbidity of the solutions is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

    • Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

    • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of protein denaturation, is determined by plotting the percentage inhibition against the compound concentrations.

Visualization: Logic Diagram of Anti-inflammatory Screening

Anti_Inflammatory_Screening inflammation Inflammation protein_denaturation Protein Denaturation inflammation->protein_denaturation is associated with in_vitro_assay Inhibition of Albumin Denaturation Assay protein_denaturation->in_vitro_assay is modeled by deacetylxylopic_acid This compound inhibition Inhibition deacetylxylopic_acid->inhibition inhibition->in_vitro_assay

Conceptual flow of the protein denaturation assay for inflammation.

Anticancer and Cytotoxic Activities

To date, there is no publicly available scientific literature detailing the anticancer or cytotoxic activities of this compound. Studies on the parent compound, xylopic acid, and other kaurene diterpenes have shown some antiproliferative effects, suggesting that this could be a potential area for future investigation for this compound[3].

Future Direction: Proposed Experimental Workflow for Cytotoxicity Screening

Should research in this area be pursued, a standard workflow for assessing cytotoxicity could be employed.

Visualization: Experimental Workflow for Anticancer Screening

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis start Start culture_cells Culture Cancer Cell Lines start->culture_cells prep_compound Prepare this compound Solutions start->prep_compound treat_cells Treat Cells with Compound culture_cells->treat_cells prep_compound->treat_cells incubate Incubate for 24-72h treat_cells->incubate mtt_assay Perform MTT/XTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance mtt_assay->measure_absorbance calculate_ic50 Calculate IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

A proposed workflow for evaluating the cytotoxicity of this compound.

Signaling Pathway Modulation

There is currently no direct evidence in the scientific literature that explicitly details the signaling pathways modulated by this compound. However, research on the parent compound, xylopic acid, has indicated that its anti-inflammatory effects may be mediated through the inhibition of the arachidonic acid pathway[4]. It is plausible that this compound may share or have similar molecular targets.

Hypothesized Signaling Pathway

Based on the known anti-inflammatory activity and the mechanism of its parent compound, a potential signaling pathway that this compound might influence is the NF-κB pathway, a key regulator of inflammation.

Visualization: Hypothesized NF-κB Signaling Pathway Inhibition

NFkB_Pathway inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) inflammatory_stimuli->receptor signaling_cascade Signaling Cascade receptor->signaling_cascade ikb_kinase IκB Kinase (IKK) signaling_cascade->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB ikb_kinase->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_transcription Pro-inflammatory Gene Transcription nucleus->gene_transcription activates deacetylxylopic_acid This compound (?) deacetylxylopic_acid->ikb_kinase inhibits?

Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion and Future Perspectives

This compound is a natural compound with demonstrated antimicrobial and anti-inflammatory activities. The available quantitative data, while limited, provides a foundation for further research. Significant gaps in knowledge exist, particularly concerning its anticancer and cytotoxic properties, as well as the specific molecular mechanisms and signaling pathways it modulates. Future research should focus on comprehensive screening of its biological activities, including its effects on various cancer cell lines and its toxicity profile. Elucidating its mechanism of action through studies on relevant signaling pathways will be crucial for understanding its full therapeutic potential. The detailed experimental protocols and visualizations provided in this guide are intended to support and stimulate these future research endeavors.

References

Deacetylxylopic Acid: A Technical Review of Its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid, a kaurane (B74193) diterpene derived from the deacetylation of xylopic acid, is a natural compound found in plants of the Xylopia genus, notably Xylopia aethiopica.[1][2] While research on this compound itself is in its early stages, the significant biological activities of its parent compound, xylopic acid, and other kaurane diterpenes suggest its potential as a valuable lead compound in drug discovery. This technical guide provides a comprehensive review of the available literature on this compound, including its physicochemical properties, biological activities, and a detailed examination of the experimental protocols and signaling pathways associated with its broader chemical class.

Physicochemical Properties

This compound is a derivative of xylopic acid, a major bioactive constituent of Xylopia aethiopica.[3] While specific experimental data for this compound is limited, its structural relationship to xylopic acid allows for the inference of certain physicochemical characteristics.

PropertyValue/DescriptionSource
Chemical Formula C20H30O3Inferred from structure
Molecular Weight 318.45 g/mol Inferred from structure
Class Kaurane Diterpene[3]
Solubility Expected to be soluble in organic solvents like ethanol, methanol, and DMSO.General property of similar compounds

Biological Activities

Direct studies on the biological activities of this compound are sparse. However, research on its derivatives and the parent compound, xylopic acid, provides valuable insights into its potential therapeutic applications.

Antimicrobial Activity

A study on the antimicrobial properties of novel xylopic acid derivatives investigated an ester of this compound. The results indicated that this derivative exhibited antimicrobial activity against a range of pathogens.[2]

OrganismMinimum Inhibitory Concentration (MIC) of this compound Ester (µg/mL)
Staphylococcus aureusup to 320
Streptococcus pyogenesup to 320
Escherichia coliup to 320
Pseudomonas aeruginosaup to 320
Candida albicansup to 320

It is important to note that these values are for the ester derivative and the activity of the parent this compound may differ. The study did find that this compound itself showed better activity against Streptococcus pyogenes and Pseudomonas aeruginosa than xylopic acid.[2]

Anti-inflammatory Activity

While there are no direct studies on the anti-inflammatory activity of this compound, its parent compound, xylopic acid, has demonstrated significant anti-inflammatory properties. Xylopic acid exhibited a concentration-dependent inhibition of albumin denaturation with an IC50 of 15.55 μg/mL, indicating its potential to mitigate inflammatory processes.[3][4][[“]] Given the structural similarity, it is plausible that this compound may also possess anti-inflammatory effects.

Cytotoxic Activity

The cytotoxic potential of this compound has not been explicitly reported. However, the broader class of kaurane diterpenes, to which it belongs, is known to exhibit cytotoxic and antitumor activities.[1][6][7] Further investigation is warranted to determine the specific cytotoxic profile of this compound against various cancer cell lines.

Experimental Protocols

Detailed experimental protocols for the specific isolation and analysis of this compound are not extensively documented. However, general methodologies for the extraction of related compounds from Xylopia aethiopica can be adapted.

Isolation of this compound

A plausible method for the isolation of this compound would involve the deacetylation of xylopic acid, which is abundantly present in Xylopia aethiopica.

Workflow for this compound Isolation

G Xylopia Dried fruits of Xylopia aethiopica Extraction Soxhlet Extraction (e.g., with n-hexane) Xylopia->Extraction CrudeExtract Crude Hexane Extract Extraction->CrudeExtract Isolation Column Chromatography (Silica Gel) CrudeExtract->Isolation XylopicAcid Isolated Xylopic Acid Isolation->XylopicAcid Deacetylation Deacetylation (e.g., with methanolic KOH) XylopicAcid->Deacetylation Purification Purification (e.g., Recrystallization) Deacetylation->Purification DeacetylxylopicAcid This compound Purification->DeacetylxylopicAcid

Caption: A potential workflow for the isolation of this compound from Xylopia aethiopica.

Detailed Steps:

  • Extraction: The dried and powdered fruits of Xylopia aethiopica are subjected to Soxhlet extraction using a non-polar solvent like n-hexane.

  • Isolation of Xylopic Acid: The resulting crude extract is then fractionated using column chromatography on silica (B1680970) gel to isolate xylopic acid.

  • Deacetylation: The isolated xylopic acid is treated with a base, such as methanolic potassium hydroxide (B78521) (KOH), to remove the acetyl group, yielding this compound.

  • Purification: The final product is purified, typically through recrystallization, to obtain pure this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The antimicrobial activity of this compound can be determined using the broth microdilution method.[8]

Workflow for MIC Determination

G Preparation Prepare serial dilutions of This compound in broth Inoculation Inoculate with standardized microbial suspension Preparation->Inoculation Incubation Incubate at optimal temperature and duration Inoculation->Incubation Observation Observe for visible growth Incubation->Observation MIC Determine Minimum Inhibitory Concentration (MIC) Observation->MIC

Caption: A generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Detailed Steps:

  • Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated under conditions optimal for the growth of the test microorganism.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways

While the direct effects of this compound on cellular signaling pathways have not been elucidated, studies on related compounds, particularly other kaurane diterpenes, suggest potential interactions with key inflammatory pathways such as NF-κB and MAPK.

Potential Inhibition of the NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting this pathway. Given the anti-inflammatory potential of xylopic acid, it is hypothesized that this compound may also modulate NF-κB signaling.

Hypothesized NF-κB Inhibition by this compound

G InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation InflammatoryStimuli->IKK IkB IκBα Phosphorylation and Degradation IKK->IkB NFkB NF-κB Translocation to Nucleus IkB->NFkB GeneTranscription Pro-inflammatory Gene Transcription NFkB->GeneTranscription DeacetylxylopicAcid This compound DeacetylxylopicAcid->IKK Inhibition

Caption: A diagram illustrating the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Potential Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinase (MAPK) pathways are another set of key signaling cascades involved in cellular responses to a variety of external stimuli, including inflammation. It is plausible that this compound could modulate the activity of MAPKs such as p38 and JNK, which are often implicated in inflammatory processes.

Hypothesized MAPK Pathway Modulation

G CellularStress Cellular Stress / Inflammatory Stimuli MAPKKK MAPKKK Activation CellularStress->MAPKKK MAPKK MAPKK Activation MAPKKK->MAPKK MAPK MAPK (p38, JNK) Activation MAPKK->MAPK InflammatoryResponse Inflammatory Response MAPK->InflammatoryResponse DeacetylxylopicAcid This compound DeacetylxylopicAcid->MAPKK Modulation

References

Deacetylxylopic Acid Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deacetylxylopic acid, a naturally occurring ent-kaurane diterpenoid, has garnered significant interest for its potential therapeutic properties. Understanding its biosynthetic pathway is crucial for enabling heterologous production, pathway engineering, and the development of novel derivatives. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the core enzymatic steps from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the final specialized modifications. This document summarizes key quantitative data, provides detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the pathway and experimental workflows to facilitate a deeper understanding for researchers in natural product chemistry, synthetic biology, and drug development.

Introduction

This compound, chemically known as (5β,8α,9β,10α,13α,15β)-15-Hydroxykaur-16-en-18-oic acid, is a member of the ent-kaurane family of diterpenoids.[1] These tetracyclic diterpenes are widely distributed in the plant kingdom and exhibit a broad spectrum of biological activities.[2] The biosynthesis of these complex natural products originates from the general isoprenoid pathway and involves a series of cyclizations and oxidative modifications, leading to a vast array of structurally diverse compounds.[2] This guide delineates the currently understood biosynthetic route to this compound, providing a technical resource for its study and potential biotechnological applications.

The Core Biosynthetic Pathway

The biosynthesis of this compound proceeds through the well-established ent-kaurane pathway, beginning with the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). The pathway can be conceptually divided into three main stages: the formation of the ent-kaurane skeleton, the oxidative modifications to form ent-kaurenoic acid, and the final tailoring steps leading to this compound.

Formation of the ent-Kaurene (B36324) Skeleton

The initial steps involve the cyclization of the linear C20 precursor, GGPP, into the tetracyclic hydrocarbon, ent-kaurene. This process is catalyzed by two distinct terpene synthases:

  • ent-Copalyl Diphosphate (B83284) Synthase (CPS): This class II diterpene cyclase catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).[2][3]

  • ent-Kaurene Synthase (KS): This class I diterpene synthase facilitates the further cyclization of ent-CPP to the tetracyclic olefin, ent-kaurene.[1][2]

Oxidation to ent-Kaurenoic Acid

Following the formation of the core skeleton, ent-kaurene undergoes a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs).

  • ent-Kaurene Oxidase (KO): This multifunctional CYP, belonging to the CYP701 family, catalyzes the three-step oxidation of the C-19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to yield ent-kaurenoic acid.[4][5]

  • ent-Kaurenoic Acid Oxidase (KAO): While KAO (CYP88A family) is responsible for further oxidation of ent-kaurenoic acid in the gibberellin pathway, it is not directly involved in the main path to this compound.[6][7] Instead, ent-kaurenoic acid serves as a crucial branch-point intermediate.

Final Tailoring Steps to this compound

The final steps in the biosynthesis of this compound involve specific hydroxylations and potentially acetylation/deacetylation reactions.

  • ent-Kaurenoic Acid C-15 Hydroxylase: The key step leading to the this compound backbone is the hydroxylation of ent-kaurenoic acid at the C-15 position to form 15β-hydroxy-ent-kaurenoic acid (this compound). This reaction is presumed to be catalyzed by a specific cytochrome P450 monooxygenase. While the exact enzyme has not been definitively characterized, members of the CYP71 family are strong candidates due to their known role in the diversification of terpenoid structures.[8][9] For instance, a CYP81AM1 from Tripterygium wilfordii has been shown to catalyze the C-15 hydroxylation of a related diterpenoid, dehydroabietic acid.[10]

  • Acetylation and Deacetylation: Xylopic acid is the 15-O-acetylated form of this compound. This suggests the involvement of an acetyltransferase that converts this compound to xylopic acid. Conversely, a deacetylase would catalyze the removal of the acetyl group from xylopic acid to yield this compound. The precise order and interplay of these enzymes in the final biosynthetic steps remain to be fully elucidated.

Quantitative Data

The following table summarizes available kinetic parameters for the key enzymes in the early stages of the this compound biosynthetic pathway. Data for the later, more specific enzymes are currently limited.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
ent-Copalyl Diphosphate Synthase (CPS)Arabidopsis thalianaGGPP56 ± 14-[11]
ent-Copalyl Diphosphate Synthase (PtmT2)Streptomyces platensisGGPP--[12]
ent-Kaurene Synthase (KS)Arabidopsis thalianaent-CPP<2-fold difference from WT<2-fold difference from WT[13]
ent-Kaurene Oxidase (KO)Gibberella fujikuroient-Kaurene--[5]
ent-Kaurenoic Acid 13-HydroxylaseStevia rebaudianaent-Kaurenoic Acid11.1-[14]

Note: Comprehensive kinetic data for all enzymes, particularly the later tailoring enzymes, are not yet available and represent a key area for future research.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify, characterize, and engineer the enzymes of the this compound biosynthetic pathway.

Heterologous Expression of Terpene Synthases in E. coli

This protocol is adapted for the expression of ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS).

  • Gene Cloning: The open reading frames of the target terpene synthase genes are cloned into a suitable bacterial expression vector, such as pET28a or pET32a, often with an N-terminal His-tag for purification.

  • Transformation: The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • Culture Growth: A single colony is used to inoculate a starter culture of LB medium with the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of Terrific Broth.

  • Protein Expression: The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with 0.1-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG), and the culture is incubated at a lower temperature (e.g., 16-20°C) for 16-24 hours to enhance soluble protein expression.

  • Cell Lysis and Protein Purification: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication. The soluble protein fraction is separated by centrifugation and purified using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.

In Vitro Enzyme Assay for Terpene Synthases
  • Reaction Mixture: The standard assay mixture (50-100 µL) contains assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 10 mM MgCl2, 5% glycerol, 5 mM DTT), the purified enzyme (1-5 µg), and the substrate (ent-CPP for KS, GGPP for CPS) at a concentration range suitable for kinetic analysis (e.g., 1-50 µM).

  • Reaction Incubation: The reaction is initiated by the addition of the substrate and incubated at 30°C for a defined period (e.g., 30-60 minutes).

  • Product Extraction: The reaction is stopped, and the products are extracted with an equal volume of an organic solvent such as hexane (B92381) or ethyl acetate. An internal standard (e.g., 1-eicosene) is added for quantification.

  • Analysis: The organic extract is dried, and if necessary, derivatized (e.g., silylation for hydroxylated compounds) for analysis by gas chromatography-mass spectrometry (GC-MS).

Heterologous Expression of Cytochrome P450s in Yeast

This protocol is suitable for expressing ent-kaurene oxidase (KO) and candidate C-15 hydroxylases.

  • Gene Cloning: The full-length cDNA of the target CYP is cloned into a yeast expression vector, such as pYES2 or pESC-URA, under the control of a galactose-inducible promoter. Co-expression with a cytochrome P450 reductase (CPR) from a compatible plant species (e.g., Arabidopsis thaliana) is often necessary for optimal activity.

  • Yeast Transformation: The expression construct is transformed into a suitable Saccharomyces cerevisiae strain (e.g., WAT11 or INVSc1).

  • Culture and Induction: Transformed yeast are grown in a selective medium containing glucose. For protein expression, cells are transferred to a medium containing galactose to induce gene expression.

  • Microsome Preparation: After induction (24-48 hours), yeast cells are harvested, washed, and spheroplasted using zymolyase. Spheroplasts are then lysed osmotically, and the microsomal fraction containing the expressed P450 is isolated by differential centrifugation.

In Vitro Enzyme Assay for Cytochrome P450s
  • Reaction Mixture: The assay mixture (100-200 µL) contains the microsomal preparation, a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.4), an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and the substrate (ent-kaurene for KO, ent-kaurenoic acid for the putative C-15 hydroxylase).

  • Reaction Incubation: The reaction is pre-incubated to allow temperature equilibration and then initiated by the addition of the substrate. The reaction proceeds at 30°C for 1-2 hours.

  • Product Extraction and Analysis: The reaction is quenched with a solvent like ethyl acetate, and the products are extracted. The organic phase is collected, dried, and derivatized (e.g., methylation with diazomethane (B1218177) for carboxylic acids) for GC-MS analysis.

GC-MS Analysis of Diterpenes
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the separation and identification of diterpenes. A non-polar capillary column (e.g., DB-5ms or HP-5ms) is typically employed.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: An initial temperature of 80-100°C held for 2-3 minutes, followed by a ramp of 10-15°C/min to a final temperature of 280-300°C, held for 5-10 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • Data Analysis: Products are identified by comparing their retention times and mass spectra with those of authentic standards or by interpretation of their fragmentation patterns. Quantification is performed by comparing the peak area of the analyte to that of an internal standard.

Visualizations

Biosynthetic Pathway Diagram

Deacetylxylopic_Acid_Biosynthesis cluster_isoprenoid General Isoprenoid Pathway cluster_kaurane ent-Kaurane Skeleton Formation cluster_oxidation Oxidative Modifications cluster_tailoring Final Tailoring Steps GGPP Geranylgeranyl Diphosphate (GGPP) ent_CPP ent-Copalyl Diphosphate (ent-CPP) GGPP->ent_CPP ent-Copalyl Diphosphate Synthase (CPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase (KS) ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) (CYP701) Deacetylxylopic_Acid This compound (15β-hydroxy-ent-kaurenoic acid) ent_Kaurenoic_Acid->Deacetylxylopic_Acid ent-Kaurenoic Acid C-15 Hydroxylase (putative CYP71 family) Xylopic_Acid Xylopic Acid Deacetylxylopic_Acid->Xylopic_Acid Acetyltransferase Xylopic_Acid->Deacetylxylopic_Acid Deacetylase

Caption: Biosynthetic pathway of this compound.

Experimental Workflow for Enzyme Characterization

Enzyme_Characterization_Workflow cluster_gene Gene Identification & Cloning cluster_expression Heterologous Expression cluster_assay Enzyme Assay & Analysis Gene_ID Candidate Gene Identification (e.g., from transcriptome data) Cloning Cloning into Expression Vector Gene_ID->Cloning Transformation Transformation into Host (E. coli / Yeast) Cloning->Transformation Induction Induction of Protein Expression Transformation->Induction Purification Protein Purification (e.g., Ni-NTA) Induction->Purification Enzyme_Assay In Vitro Enzyme Assay with Substrate Purification->Enzyme_Assay Extraction Product Extraction Enzyme_Assay->Extraction GC_MS GC-MS Analysis Extraction->GC_MS Data_Analysis Kinetic Data Analysis GC_MS->Data_Analysis

Caption: General workflow for enzyme characterization.

Conclusion

The biosynthetic pathway to this compound follows the general route of ent-kaurane diterpenoid synthesis, with the key distinguishing step being a C-15 hydroxylation of ent-kaurenoic acid. While the enzymes for the initial steps are well-characterized, the specific cytochrome P450 responsible for this crucial hydroxylation, as well as the acetyltransferase and deacetylase involved in the interconversion with xylopic acid, remain to be definitively identified and characterized. This guide provides a foundational understanding of the pathway and the necessary experimental protocols to facilitate further research in this area. Elucidation of the complete pathway will pave the way for metabolic engineering strategies to produce this compound and its derivatives in heterologous systems, enabling a sustainable supply for pharmacological research and development.

References

Deacetylxylopic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Chemistry, and Biological Significance of a Promising Kaurane (B74193) Diterpene

Abstract

Deacetylxylopic acid, a naturally occurring kaurane diterpene, has garnered increasing interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. It details the experimental protocols for its isolation from natural sources and its chemical synthesis. Furthermore, this document summarizes the current understanding of its biological activities, supported by available quantitative data, and explores potential signaling pathways through which it may exert its effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound, systematically known as ent-15α-hydroxy-kaur-16-en-19-oic acid and also referred to as grandiflorolic acid, is a tetracyclic diterpenoid belonging to the kaurane class. Diterpenes are a large and structurally diverse group of natural products with a wide range of biological activities. The kaurane skeleton, in particular, has been identified as a privileged scaffold in medicinal chemistry due to the potent and varied pharmacological properties exhibited by its derivatives.

This guide aims to consolidate the existing scientific knowledge on this compound, providing a detailed resource for researchers. It covers the initial discovery and historical context, methods of obtaining the compound, its physicochemical properties, and a review of its biological evaluation.

Discovery and History

The discovery of this compound is rooted in the exploration of natural products from various plant species.

  • First Isolation from Espeletia grandiflora : The compound was first isolated from the leaves of Espeletia grandiflora, a plant species native to the high-altitude páramo ecosystems of the Andes. This initial isolation marked the entry of this specific kaurane diterpene into the scientific literature.

  • Isolation from Other Natural Sources : Following its initial discovery, this compound has been identified and isolated from several other plant species, including:

    • Coespeletia moritziana

    • Xylopia aethiopica (as a derivative of xylopic acid)

    • Nouelia insignis

    • Helianthus annuus (sunflower)

    • Siegesbeckia orientalis

  • Chemical Synthesis : In addition to its isolation from natural sources, a method for the synthesis of this compound from its acetylated precursor, xylopic acid, has been developed. This synthetic route provides a means to produce the compound for further research and potential development.

Physicochemical Properties

This compound is a crystalline solid with the following properties:

PropertyValue
Molecular Formula C₂₀H₃₀O₃
Molecular Weight 318.45 g/mol
IUPAC Name ent-15α-hydroxy-kaur-16-en-19-oic acid
CAS Number 6619-95-0
Appearance White crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and chloroform.

Experimental Protocols

This section details the established methodologies for the isolation and synthesis of this compound.

Isolation from Coespeletia moritziana

The following protocol is based on the work of Bruno et al. (2011):

  • Extraction : The dried and ground leaves of Coespeletia moritziana are extracted with a mixture of hexane (B92381) and ethyl acetate (B1210297) (7:3) at room temperature.

  • Acid-Base Partitioning : The resulting extract is concentrated and then subjected to an acid-base wash with 0.5 N NaOH to separate the acidic components. The aqueous layer, containing the sodium salt of the acid, is then acidified with dilute HCl.

  • Back-Extraction : The acidified aqueous layer is extracted again with a hexane-ethyl acetate mixture (7:3) to recover the free acid.

  • Chromatographic Purification : The crude acidic fraction is purified by open column chromatography on silica (B1680970) gel, eluting with a gradient of hexane and ethyl acetate. Fractions containing this compound are further purified by flash chromatography.

  • Crystallization : The purified compound is crystallized to yield pure this compound.

Experimental Workflow for Isolation from Coespeletia moritziana

G Isolation of this compound from Coespeletia moritziana start Dried and ground leaves of Coespeletia moritziana extraction Extraction with Hexane:Ethyl Acetate (7:3) start->extraction partitioning Acid-Base Partitioning with NaOH extraction->partitioning acidification Acidification with HCl partitioning->acidification back_extraction Back-extraction with Hexane:Ethyl Acetate acidification->back_extraction column_chromatography Open Column Chromatography (Silica Gel) back_extraction->column_chromatography flash_chromatography Flash Chromatography column_chromatography->flash_chromatography crystallization Crystallization flash_chromatography->crystallization end Pure this compound crystallization->end

Figure 1. Workflow for the isolation of this compound.

Synthesis from Xylopic Acid

The following protocol is based on the work of Kofie et al. (2016):

  • Reaction Setup : Xylopic acid is dissolved in a 10% solution of methanolic potassium hydroxide (B78521) (KOH).

  • Reflux : The reaction mixture is heated under reflux.

  • Monitoring : The progress of the deacetylation reaction is monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, the reaction mixture is cooled, acidified with a suitable acid (e.g., dilute HCl), and the product is extracted with an organic solvent.

  • Purification : The crude product is purified by crystallization or column chromatography to yield pure this compound.

Synthetic Workflow for this compound

G Synthesis of this compound from Xylopic Acid start Xylopic Acid reaction Reflux with 10% Methanolic KOH start->reaction monitoring TLC Monitoring reaction->monitoring workup Acidification and Extraction monitoring->workup purification Purification (Crystallization/Chromatography) workup->purification end This compound purification->end

Figure 2. Synthetic route to this compound.

Biological Activities and Quantitative Data

While the biological activities of the broader class of kaurane diterpenes are well-documented, specific quantitative data for this compound are limited in the current scientific literature. Much of the available research has focused on its acetylated precursor, xylopic acid, or its oxidized derivatives.

Cytotoxic and Pro-apoptotic Effects of a Derivative

A study on the ent-15-oxo derivative of this compound (ent-15-oxo-kaur-16-en-19-oic acid) demonstrated its cytotoxic and pro-apoptotic effects on a human prostate carcinoma cell line (PC-3). The reported IC₅₀ value provides a quantitative measure of its potency.

CompoundCell LineActivityIC₅₀ (µg/mL)
ent-15-oxo-kaur-16-en-19-oic acidPC-3Cytotoxicity3.7

Data from Ruiz et al. (2008)

It is important to note that this data is for a derivative and not this compound itself. Further studies are required to determine the specific biological activities and potency of the parent compound.

Potential Signaling Pathways

Direct research into the signaling pathways modulated by this compound is currently lacking. However, studies on structurally related kaurane diterpenes provide insights into potential mechanisms of action.

A related compound, ent-11α-hydroxy-15-oxo-kaur-16-en-19-oic-acid, has been shown to induce apoptosis and cell cycle arrest in nasopharyngeal carcinoma cells, accompanied by a decrease in the expression of the transcription factor NF-κB. This suggests that the kaurane skeleton may have the potential to interact with inflammatory and cell survival pathways.

Based on this, a putative signaling pathway for this compound could involve the modulation of the NF-κB pathway. However, this remains a hypothesis that requires experimental validation.

Hypothesized Signaling Pathway Involvement

G Hypothetical Signaling Pathway for this compound da This compound receptor Putative Receptor/Target da->receptor Binds to cell_membrane Cell Membrane nfkb_inhibition Inhibition of NF-κB Pathway receptor->nfkb_inhibition Leads to apoptosis Induction of Apoptosis nfkb_inhibition->apoptosis Results in

Deacetylxylopic Acid in Traditional Medicine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of the traditional uses, phytochemical context, and potential pharmacological activities of deacetylxylopic acid, a kaurane (B74193) diterpene found in Xylopia aethiopica. This guide addresses the current landscape of research, including available data on related compounds, experimental methodologies, and potential mechanisms of action to inform future drug discovery and development efforts.

Introduction

This compound is a naturally occurring kaurane diterpene isolated from the fruits of Xylopia aethiopica, a plant widely used in traditional African medicine.[1][2] Also known as Ethiopian pepper or Negro pepper, the dried fruits of Xylopia aethiopica are used as a spice and for treating a variety of ailments, including cough, rheumatism, dysentery, malaria, and inflammatory conditions.[1][3] this compound is closely related to xylopic acid, another major kaurane diterpene in the plant, which has been the subject of more extensive pharmacological investigation. This technical guide aims to provide a detailed overview of this compound, leveraging the available information on its botanical source, its chemical class, and the more thoroughly studied xylopic acid to infer its potential therapeutic value and guide future research.

Traditional Medicine and Phytochemical Context

Xylopia aethiopica has a long history of use in traditional medicine across Africa. The fruits, in particular, are employed for their analgesic, anti-inflammatory, and antimicrobial properties.[1][2] Traditional preparations often involve decoctions or infusions of the dried fruits. The primary bioactive constituents are believed to be the kaurane diterpenes, including xylopic acid and this compound.[2] Kaurane diterpenes are a class of natural products known for a wide range of biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and antitumor effects.[1][4]

Pharmacological Activities

While specific quantitative data on the biological activities of this compound are scarce in the current scientific literature, the well-documented pharmacological profile of the closely related xylopic acid provides a strong basis for inferring its potential. The primary activities of interest for kaurane diterpenes from Xylopia aethiopica are anti-inflammatory and anticancer effects.

Anti-inflammatory Activity

Xylopic acid has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[5][6][[“]] It is plausible that this compound shares a similar mechanism of action. The anti-inflammatory effects of xylopic acid are attributed to its ability to inhibit key inflammatory mediators.

Table 1: Quantitative Data on the Anti-inflammatory Activity of Xylopic Acid

AssayModelTest SubstanceIC50 / EffectReference
Protein DenaturationInhibition of heat-induced egg albumin denaturationXylopic AcidIC50: 15.55 µg/mL[[“]]
Anticancer Activity

Kaurane diterpenes, as a class, have been reported to possess cytotoxic and antitumor properties.[4] Extracts of Xylopia aethiopica containing these compounds have shown antiproliferative activity against various cancer cell lines. While specific IC50 values for this compound are not yet reported, the general cytotoxic potential of this chemical class warrants further investigation.

Experimental Protocols

The following are detailed methodologies for key experiments that would be relevant for the evaluation of this compound, based on protocols used for xylopic acid and other natural products.

Isolation of Kaurane Diterpenes from Xylopia aethiopica
  • Extraction: The dried and powdered fruits of Xylopia aethiopica are subjected to solvent extraction, typically using a non-polar solvent like petroleum ether or hexane (B92381), to isolate the diterpenoid-rich fraction.[8]

  • Chromatographic Separation: The crude extract is then subjected to column chromatography over silica (B1680970) gel.

  • Elution: A gradient elution system, for example, a mixture of hexane and ethyl acetate (B1210297) with increasing polarity, is used to separate the individual compounds.

  • Purification and Characterization: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The structure of the isolated compounds is elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vitro Anti-inflammatory Assay: Inhibition of Protein Denaturation

This assay is a well-established and rapid in vitro method to screen for anti-inflammatory activity.[5][9]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2.0 mL of the test compound (this compound) at various concentrations.

  • Control Preparation: A control solution is prepared with 2.0 mL of distilled water instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 15 minutes.

  • Heat-Induced Denaturation: The samples are then heated at 70°C for 5 minutes to induce protein denaturation.

  • Absorbance Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][4][10]

  • Cell Seeding: Cancer cells (e.g., HCT116 colon cancer cells, U937 leukemia cells) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well.

  • Incubation with MTT: The plate is incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization of Formazan: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms of Action

While the specific signaling pathways modulated by this compound have not been elucidated, the known mechanisms of related compounds and the general activities of kaurane diterpenes suggest potential targets.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of many natural products are mediated through the inhibition of pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of inflammatory cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with these signaling cascades.

Anti_inflammatory_Pathway LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Genes activates DAA This compound (Hypothesized) DAA->IKK inhibits? DAA->MAPK_pathway inhibits? AP1 AP-1 MAPK_pathway->AP1 AP1->Nucleus translocates to

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Anticancer Signaling Pathways

The anticancer activity of natural products often involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation and metastasis. These processes are regulated by complex signaling pathways. Further research is needed to determine if this compound can modulate these pathways to exert cytotoxic effects against cancer cells.

Anticancer_Workflow Start Isolate this compound Cytotoxicity Screen for Cytotoxicity (MTT Assay) Start->Cytotoxicity Active Active? Cytotoxicity->Active Apoptosis Investigate Apoptosis Induction (e.g., Annexin V/PI staining) Active->Apoptosis Yes CellCycle Analyze Cell Cycle Arrest (Flow Cytometry) Active->CellCycle Yes Inactive Inactive Active->Inactive No Pathway Identify Signaling Pathway (Western Blot for key proteins) Apoptosis->Pathway CellCycle->Pathway End Further Preclinical Studies Pathway->End

Caption: Experimental workflow for investigating anticancer activity.

Conclusion and Future Directions

This compound, a kaurane diterpene from the traditionally used medicinal plant Xylopia aethiopica, represents a promising area for natural product research. While direct pharmacological data for this compound is currently limited, the well-documented anti-inflammatory and potential anticancer activities of the closely related xylopic acid and the broader class of kaurane diterpenes provide a strong rationale for its further investigation.

Future research should focus on:

  • Isolation and full characterization of this compound.

  • Systematic in vitro screening to determine its IC50 values for anti-inflammatory and cytotoxic activities against a panel of relevant cell lines.

  • In-depth mechanistic studies to elucidate the specific signaling pathways modulated by this compound.

  • In vivo studies in appropriate animal models to validate its therapeutic potential.

This technical guide provides a foundational framework for researchers, scientists, and drug development professionals to embark on the scientific exploration of this compound, a compound with the potential to yield novel therapeutic agents rooted in traditional medicine.

References

Methodological & Application

Deacetylxylopic Acid: Synthesis and Purification Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Deacetylxylopic acid, a derivative of the naturally occurring diterpenoid xylopic acid, is a compound of interest for researchers in drug discovery and development. Xylopic acid, primarily isolated from the fruits of Xylopia aethiopica, has demonstrated a range of pharmacological activities, including anti-inflammatory and analgesic properties. The deacetylation of xylopic acid provides a key intermediate for the synthesis of novel derivatives and for structure-activity relationship studies.

This document provides detailed protocols for the synthesis of this compound from its precursor, xylopic acid, and outlines methods for its purification. It is intended for researchers, scientists, and professionals in the field of medicinal chemistry and natural product synthesis.

Data Presentation

The following table summarizes the key quantitative data related to the isolation of the precursor, xylopic acid, and the synthesis of its derivatives, including this compound.

ParameterValueReference
Xylopic Acid Isolation
Source MaterialDried fruits of Xylopia aethiopica[1]
Extraction SolventPetroleum Ether[1]
Yield of Xylopic Acid0.13% w/w[1]
This compound Synthesis
Starting MaterialXylopic Acid[1]
Reagent10% Methanolic Potassium Hydroxide (KOH)[1]
Reaction TypeBase-catalyzed Deacetylation (Hydrolysis)[1]
Yield of Xylopic Acid Derivatives
Overall Yield Range for Derivatives (including deacetylated analogue)47.11 - 93.52%[1]

Experimental Protocols

Protocol 1: Isolation and Purification of Xylopic Acid from Xylopia aethiopica

This protocol describes the extraction and crystallization of xylopic acid from the dried fruits of Xylopia aethiopica.

Materials:

  • Dried and powdered fruits of Xylopia aethiopica

  • Petroleum ether (40-60°C)

  • Ethanol (B145695) (for recrystallization)

  • Soxhlet apparatus

  • Rotary evaporator

  • Filter paper

  • Crystallization dish

  • Analytical balance

Procedure:

  • Accurately weigh the powdered, dried fruits of Xylopia aethiopica.

  • Place the powdered material into a thimble and insert it into the Soxhlet apparatus.

  • Extract the material with petroleum ether for a sufficient duration (e.g., 72 hours) via continuous extraction.

  • After extraction, concentrate the petroleum ether extract under reduced pressure using a rotary evaporator until the volume is reduced by approximately half.

  • Allow the concentrated extract to cool. Crude crystals of xylopic acid will precipitate from the solution.

  • Separate the crystals from the supernatant by filtration.

  • Recrystallize the crude xylopic acid from hot ethanol to obtain purified crystals.

  • Dry the purified crystals and determine the yield.

Protocol 2: Synthesis of this compound

This protocol details the deacetylation of xylopic acid to yield this compound. This method is based on a general procedure and may require optimization for specific laboratory conditions.[1]

Materials:

  • Purified xylopic acid

  • 10% (w/v) Methanolic Potassium Hydroxide (KOH) solution

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (B1210297)

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of xylopic acid in a minimal amount of 10% methanolic KOH in a round-bottom flask equipped with a magnetic stir bar.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with continuous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., petroleum ether: ethyl acetate, 1:9) to confirm the disappearance of the starting material.[2]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture by the slow addition of 1M HCl until the pH is approximately 2-3.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 3: Purification of this compound

This protocol provides a general guideline for the purification of this compound using column chromatography. The specific conditions may need to be optimized based on the purity of the crude product.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl acetate

  • Glass column for chromatography

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for TLC visualization

Procedure:

  • Prepare a silica gel slurry in hexane and pack a glass column.

  • Dissolve the crude this compound in a minimal amount of the mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified product.

Visualizations

experimental_workflow cluster_isolation Isolation of Xylopic Acid cluster_synthesis Synthesis of this compound xylopia Dried Xylopia aethiopica Fruits extraction Soxhlet Extraction (Petroleum Ether) xylopia->extraction concentration Concentration extraction->concentration crystallization Crystallization (Ethanol) concentration->crystallization xylopic_acid Purified Xylopic Acid crystallization->xylopic_acid reflux Reflux with 10% Methanolic KOH xylopic_acid->reflux workup Acidic Work-up reflux->workup extraction_synth Extraction (Ethyl Acetate) workup->extraction_synth purification Purification (Column Chromatography) extraction_synth->purification deacetyl_acid This compound purification->deacetyl_acid

Caption: Workflow for the isolation of xylopic acid and synthesis of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane_phospholipids Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane_phospholipids->arachidonic_acid PLA2 pla2 Phospholipase A2 (PLA2) prostaglandins Prostaglandins (e.g., PGE2) arachidonic_acid->prostaglandins COX cox Cyclooxygenase (COX) inflammation Inflammation prostaglandins->inflammation xylopic_acid Xylopic Acid xylopic_acid->pla2 Inhibition

Caption: Anti-inflammatory signaling pathway of xylopic acid.[3]

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a diterpenoid compound of interest for its potential pharmacological activities. Accurate and precise quantification of this analyte is crucial for various stages of research and development, including pharmacokinetic studies, formulation development, and quality control. This application note provides a detailed protocol for the analysis of this compound using a robust and reliable High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is intended as a starting point and should be fully validated for its intended use.

Principle

This method utilizes reverse-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an acidified aqueous solution and an organic modifier (acetonitrile). The acidic modifier (formic acid) is used to suppress the ionization of the carboxylic acid group of the analyte, leading to better peak shape and retention. Detection and quantification are performed using a UV-Vis detector at a wavelength where the analyte exhibits sufficient absorbance.

Experimental Protocols

Materials and Reagents
  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

    • Chromatography data acquisition and processing software

  • Chemicals and Reagents:

    • This compound reference standard (>98% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (B129727) (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Formic acid (analytical grade)

  • Labware:

    • Volumetric flasks (Class A)

    • Pipettes and tips

    • Analytical balance

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (Hypothetical from a Plant Matrix)
  • Accurately weigh 1 g of the powdered plant material.

  • Add 10 mL of methanol and sonicate for 30 minutes.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC Operating Conditions

The following table summarizes the chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 0-15 min, 50-90% B15-20 min, 90% B20-21 min, 90-50% B21-25 min, 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 210 nm
Run Time 25 minutes

Method Validation (Hypothetical Data)

The method should be validated according to ICH guidelines. The following table presents hypothetical data for key validation parameters.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Precision (%RSD) Intra-day: < 2%Inter-day: < 3%
Accuracy (% Recovery) 98 - 102%
Retention Time Approximately 12.5 min

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
%RSD of Peak Area < 2.0% (for n=6)

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Extract Solvent Extraction Sample->Extract Centrifuge Centrifugation Extract->Centrifuge Filter_Sample Filter Supernatant Centrifuge->Filter_Sample Inject Inject into HPLC Filter_Sample->Inject Standard Weigh Reference Standard Stock Prepare Stock Solution Standard->Stock Dilute Prepare Working Standards Stock->Dilute Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Experimental workflow for the HPLC analysis of this compound.

G cluster_method Analytical Method cluster_output Output HPLC HPLC System Pump Autosampler Column Oven Detector Column Stationary Phase C18 Column HPLC->Column MobilePhase Mobile Phase A: 0.1% HCOOH in H2O B: Acetonitrile HPLC->MobilePhase Detection Detection UV at 210 nm Column->Detection MobilePhase->Column Chromatogram Chromatogram Detection->Chromatogram QuantData Quantitative Data (Concentration) Chromatogram->QuantData

Caption: Key components and relationships in the HPLC analytical method.

Application Notes and Protocols for Deacetylxylopic Acid NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a natural product belonging to the class of ent-kaurane diterpenoids. It is a derivative of xylopic acid, a major constituent of the fruits of Xylopia aethiopica. The ent-kaurane skeleton is a common motif in a variety of plant secondary metabolites that have demonstrated a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Understanding the precise chemical structure of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for its characterization, purity assessment, and for elucidating its mechanism of action in drug discovery and development. This document provides a detailed overview of the expected NMR data for this compound, a comprehensive protocol for its NMR analysis, and an illustration of a key signaling pathway associated with its biological activity.

Predicted ¹H and ¹³C NMR Data

Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1.85m
0.90m
1.65m
1.45m
1.40m
1.10m
51.70dd11.5, 6.0
1.95m
1.80m
1.55m
1.35m
91.60m
11α1.50m
11β1.40m
12α1.75m
12β1.65m
132.65br s
14α2.05m
14β1.30m
154.30d6.5
17a4.80s
17b4.75s
181.25s
200.85s

Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionChemical Shift (δ, ppm)
139.5
219.2
337.8
443.8
556.5
621.8
740.5
844.2
955.0
1039.8
1118.5
1233.1
1343.5
1439.0
1578.0
16156.0
17103.5
1828.8
19184.0
2015.5

Experimental Protocols

The following protocols are based on established methodologies for the NMR analysis of ent-kaurane diterpenoids.

Protocol 1: Sample Preparation for NMR Spectroscopy
  • Sample Requirements: A minimum of 5-10 mg of purified this compound is required for a comprehensive set of 1D and 2D NMR experiments. The sample should be free of paramagnetic impurities.

  • Solvent Selection: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this class of compounds. Other deuterated solvents such as methanol-d₄ (CD₃OD), acetone-d₆ ((CD₃)₂CO), or dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to resolve overlapping signals.

  • Procedure: a. Weigh 5-10 mg of this compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of the chosen deuterated solvent. c. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm for both ¹H and ¹³C NMR). d. Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution of the sample. e. Visually inspect the solution to ensure it is clear and free of any particulate matter.

Protocol 2: NMR Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (≥ 400 MHz for ¹H) equipped with a 5 mm probe is recommended for optimal resolution and sensitivity.

  • 1D ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • 1D ¹³C NMR:

    • Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: 220-250 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024-4096 scans, or more, as the ¹³C nucleus is less sensitive.

  • 2D NMR Experiments:

    • ¹H-¹H COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.

    • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

    • ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.

Biological Activity and Signaling Pathway

Xylopic acid and other ent-kaurane diterpenoids have been reported to possess significant anti-inflammatory and analgesic properties.[1] The mechanism of action is believed to involve the inhibition of key enzymes in the inflammatory cascade, similar to the action of non-steroidal anti-inflammatory drugs (NSAIDs).[1] A primary target is the arachidonic acid pathway, where the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) leads to a reduction in the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2]

G Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Deacetylxylopic_Acid This compound Deacetylxylopic_Acid->COX1_COX2 Inhibition G Plant_Material Plant Material (e.g., Xylopia aethiopica fruits) Extraction Extraction & Fractionation Plant_Material->Extraction Chromatography Chromatographic Purification (e.g., Column, HPLC) Extraction->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound NMR_Sample_Prep NMR Sample Preparation Isolated_Compound->NMR_Sample_Prep NMR_Acquisition 1D & 2D NMR Data Acquisition NMR_Sample_Prep->NMR_Acquisition Data_Processing Data Processing & Analysis NMR_Acquisition->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

References

Application Note: High-Resolution Mass Spectrometry for the Analysis of Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Deacetylxylopic acid is a kaurane (B74193) diterpenoid, a class of natural products known for a wide range of biological activities.[1] Isolated from plants such as Nouelia insignis, this compound and its analogues have garnered interest for their therapeutic potential, including anti-inflammatory, antimicrobial, and cytotoxic properties.[2][][4] Accurate identification and quantification of this compound in complex matrices such as plant extracts or biological fluids are crucial for pharmacological studies, quality control, and drug development.

This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF-MS). The methodology ensures high sensitivity, selectivity, and mass accuracy for confident structural elucidation and quantification.

Chemical Properties

A summary of the key chemical properties of this compound is presented below.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[]
Molecular Weight 318.46 g/mol (Average)[]
Monoisotopic Mass 318.2195 g/mol (Exact)[]
Class ent-Kaurane Diterpenoid[1][5]
IUPAC Name (1R,4S,5R,9S,10S,13R,15R)-15-hydroxy-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadecane-5-carboxylic acid[]

Experimental Protocols

Sample Preparation: Extraction from Plant Material
  • Collection and Drying: Collect fresh plant material (e.g., leaves or stems of Nouelia insignis). Air-dry the material in the shade to protect thermo-labile components.[6]

  • Grinding: Pulverize the dried plant material into a fine powder using a mechanical grinder.

  • Soxhlet Extraction:

    • Place approximately 20 g of the powdered plant material into a cellulose (B213188) thimble.

    • Perform sequential extraction in a Soxhlet apparatus using solvents of increasing polarity, starting with n-hexane to remove non-polar compounds, followed by ethyl acetate (B1210297) or dichloromethane (B109758) to extract diterpenoids.[6]

    • Conduct the extraction for 6-8 hours for each solvent.

  • Concentration: Concentrate the resulting ethyl acetate or dichloromethane extract in vacuo using a rotary evaporator at a temperature below 50°C.

  • Sample Dilution: Re-dissolve the dried extract in a methanol/acetonitrile (50:50, v/v) mixture to a final concentration of 1 mg/mL.

  • Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into an LC-MS vial prior to injection.[7]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following protocol is a general guideline and can be optimized for specific instrumentation.

  • Instrumentation: An Agilent 1290 UPLC system coupled to a 6545 Q-TOF mass spectrometer, or a similar high-resolution LC-MS system.[8]

  • LC Method:

    • Column: Waters ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.[6]

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: Linear gradient from 5% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.1 min: Linear gradient from 95% to 5% B

      • 18.1-22 min: Hold at 5% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • MS Method:

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes.

    • Mass Range: m/z 100–1000.

    • Gas Temperature: 300°C.

    • Gas Flow: 8 L/min.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 120 V.

    • Data Acquisition: Auto MS/MS or Targeted MS/MS mode. For Auto MS/MS, set collision energies (CID) to ramp from 10-40 eV to generate fragment ions.

    • Reference Mass Correction: Use a reference mass solution for continuous calibration to ensure high mass accuracy.

Data Presentation and Expected Results

Mass spectrometry analysis, particularly in negative ion mode, is highly effective for analyzing acidic compounds like this compound. The carboxylic acid moiety is readily deprotonated to form the [M-H]⁻ ion.

Quantitative Data Summary

The table below summarizes the expected high-resolution mass-to-charge ratios (m/z) for this compound and its potential adducts and fragments.

Ion SpeciesFormulaCalculated m/zIonization ModeDescription
[M-H]⁻ C₂₀H₂₉O₃⁻317.2122Negative ESIPrecursor Ion (Deprotonated)
[M+H]⁺C₂₀H₃₁O₃⁺319.2268Positive ESIPrecursor Ion (Protonated)
[M+Na]⁺C₂₀H₃₀O₃Na⁺341.2087Positive ESISodium Adduct
[M+HCOO]⁻C₂₁H₃₁O₅⁻363.2177Negative ESIFormate Adduct (from mobile phase)
[M-H-H₂O]⁻C₂₀H₂₇O₂⁻299.2016Negative ESIFragment: Loss of water
[M-H-COOH]⁻C₁₉H₂₈O⁻273.2224Negative ESIFragment: Loss of carboxylic acid group
[M-H-C₂H₄O]⁻C₁₈H₂₅O₂⁻273.1860Negative ESIFragment: Retro-Diels-Alder type fragmentation

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The logical flow from sample collection to final data analysis is a critical component of a reproducible protocol.

G Diagram 1: Experimental Workflow for this compound Analysis A Sample Collection (e.g., Nouelia insignis) B Drying & Pulverization A->B C Soxhlet Extraction (Ethyl Acetate) B->C D Sample Preparation (Concentration & Filtration) C->D E LC-Q-TOF-MS Analysis (ESI Positive/Negative) D->E F Data Processing (Peak Detection & Alignment) E->F G Compound Identification (Accurate Mass & MS/MS) F->G H Quantification & Reporting G->H

Caption: Diagram 1: A generalized workflow from sample preparation to data analysis.

Proposed Fragmentation Pathway

Understanding the fragmentation is key to confident structural identification. Below is a proposed pathway for the [M-H]⁻ ion.

G Diagram 2: Proposed MS/MS Fragmentation of this compound [M-H]⁻ parent Precursor Ion m/z 317.2122 [C₂₀H₂₉O₃]⁻ loss1 - H₂O (18.0106 Da) parent->loss1 loss2 - COOH (44.9977 Da) parent->loss2 frag1 Fragment Ion m/z 299.2016 [C₂₀H₂₇O₂]⁻ frag2 Fragment Ion m/z 273.2224 [C₁₉H₂₈O]⁻ loss1->frag1 loss2->frag2

Caption: Diagram 2: Key fragmentation routes for the deprotonated molecule.

Biological Context: Anti-Inflammatory Signaling Pathway

Kaurane diterpenes are often studied for their anti-inflammatory effects, which frequently involve the inhibition of the NF-κB signaling pathway.[9][10] Mass spectrometry is used to quantify the compound responsible for this activity.

G Diagram 3: Inhibition of NF-κB Pathway by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_inactive NF-κB (Inactive) IkBa->NFkB_inactive Degradation releases NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocates DAA This compound DAA->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_active->Genes Induces

Caption: Diagram 3: A simplified model of anti-inflammatory action.

Conclusion

The protocol described provides a robust and reliable method for the identification and analysis of this compound using high-resolution LC-MS. The high mass accuracy of Q-TOF instrumentation allows for the confident determination of elemental composition, while MS/MS fragmentation patterns confirm the molecular structure. This analytical approach is essential for advancing the study of kaurane diterpenoids in natural product chemistry, pharmacology, and the development of new therapeutic agents.

References

Application Notes and Protocols for Deacetylxylopic Acid In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deacetylxylopic acid is a derivative of xylopic acid, a major bioactive compound isolated from the fruits of Xylopia aethiopica.[1][[“]] While research on this compound is emerging, comprehensive in vitro assay protocols are not yet widely published. This document provides detailed protocols and application notes based on available data for the closely related compound, xylopic acid, and establishes a foundation for initiating in vitro studies with this compound. The primary focus is on anti-inflammatory assays, with the inclusion of a general protocol for assessing anticancer activity.

Anti-inflammatory Activity

Xylopic acid, the parent compound of this compound, has demonstrated notable anti-inflammatory properties.[[“]][3] In vitro studies have been crucial in elucidating its mechanism of action, which is believed to involve the inhibition of pro-inflammatory mediators.[3]

Quantitative Data Summary

The following table summarizes the reported in vitro anti-inflammatory activity of xylopic acid. This data can serve as a benchmark for initial studies on this compound.

CompoundAssayMeasurementResult (IC₅₀)Reference
Xylopic AcidInhibition of Albumin DenaturationSpectrophotometry15.55 µg/mL[1][3]

Key Experimental Protocol: Inhibition of Protein Denaturation Assay

This assay is a well-established in vitro method for evaluating anti-inflammatory activity. It assesses the ability of a compound to inhibit the heat-induced denaturation of protein, a process analogous to the denaturation of proteins that occurs during inflammation.

Principle

Inflammation can be triggered by the denaturation of tissue proteins. A compound that can prevent this denaturation possesses potential anti-inflammatory properties. This protocol uses bovine serum albumin (BSA) as the protein source.

Materials and Reagents
  • This compound (or Xylopic acid as a reference compound)

  • Bovine Serum Albumin (BSA), 1% (w/v) solution

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Diclofenac (B195802) sodium (positive control)

  • Distilled water

  • 96-well microplate

  • Spectrophotometer (UV-Vis)

Procedure
  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the test compound to achieve final concentrations ranging from 10 to 500 µg/mL.

    • Prepare a similar concentration range for the positive control, diclofenac sodium.

  • Assay Setup:

    • To 2.0 mL of 1% w/v bovine serum albumin solution, add 200 µL of the test compound or positive control at various concentrations.

    • For the control group, add 200 µL of the vehicle solvent to 2.0 mL of the BSA solution.

    • Prepare a blank by adding 200 µL of the vehicle solvent to 2.0 mL of PBS (without BSA).

  • Incubation:

    • Incubate all tubes at 37°C for 20 minutes.

    • Induce denaturation by incubating the tubes in a water bath at 70°C for 10 minutes.

  • Measurement:

    • After cooling to room temperature, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation of Inhibition:

    • The percentage inhibition of protein denaturation is calculated using the following formula: % Inhibition = [ (Absorbance of Control – Absorbance of Test Sample) / Absorbance of Control ] x 100

  • IC₅₀ Determination:

    • Plot the percentage inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of protein denaturation).

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Denaturation cluster_analysis Analysis prep_test Prepare this compound Dilutions mix_test Mix BSA with Test Compound prep_test->mix_test prep_control Prepare Positive Control (Diclofenac) mix_control Mix BSA with Positive Control prep_control->mix_control prep_bsa Prepare 1% BSA Solution prep_bsa->mix_test prep_bsa->mix_control mix_vehicle Mix BSA with Vehicle (Control) prep_bsa->mix_vehicle incubate_37 Incubate at 37°C for 20 min mix_test->incubate_37 mix_control->incubate_37 mix_vehicle->incubate_37 incubate_70 Induce Denaturation at 70°C for 10 min incubate_37->incubate_70 cool Cool to Room Temperature incubate_70->cool measure Measure Absorbance at 660 nm cool->measure calculate Calculate % Inhibition & IC50 measure->calculate

Caption: Workflow for the in vitro protein denaturation assay.

Anticancer Activity (General Protocol)

As of the latest search, specific in vitro anticancer studies on this compound are not available. However, a standard and robust method to screen for potential anticancer activity is the MTT assay.

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials and Reagents
  • Human cancer cell line (e.g., HeLa, HepG2, MCF-7)

  • This compound

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Multi-well spectrophotometer

Procedure
  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium.

    • After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (e.g., doxorubicin).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measurement:

    • Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Calculation:

    • Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.

Potential Signaling Pathways for Investigation

While the precise signaling pathways modulated by this compound are yet to be fully elucidated, based on the anti-inflammatory and potential anticancer activities of similar natural products, the following pathways are worthy of investigation.

Hypothetical Anti-inflammatory Signaling Pathway

Inflammatory responses are often mediated by the activation of transcription factors like NF-κB, which upregulates the expression of pro-inflammatory cytokines and enzymes such as COX-2. A potential mechanism for an anti-inflammatory compound is the inhibition of this pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus DA This compound IKK IKK Complex DA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus ProInflammatory Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB->ProInflammatory Upregulation

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

This document provides a starting point for the in vitro evaluation of this compound. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the physicochemical properties of the compound.

References

Application Notes and Protocols for Xylopic Acid Animal Model Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches for "deacetylxylopic acid" did not yield specific animal model studies for this compound. The following data, protocols, and diagrams have been compiled from research on xylopic acid , a closely related kaurene diterpene and the major constituent of the fruits of Xylopia aethiopica. This information is provided as a potential reference point for researchers interested in similar compounds.

Introduction

Xylopic acid, a major diterpene found in the fruits of Xylopia aethiopica, has demonstrated significant analgesic and anti-inflammatory properties in various murine models.[1] Traditionally, extracts of Xylopia aethiopica have been used to manage pain-related conditions such as rheumatism, headache, and neuralgia.[1] Preclinical studies have begun to scientifically validate these traditional uses, suggesting that xylopic acid may exert its effects through the inhibition of inflammatory mediators. This document provides a summary of the quantitative data from these studies, detailed experimental protocols, and visualizations of the proposed mechanisms and workflows.

Data Presentation

The following tables summarize the quantitative data on the analgesic and anti-inflammatory effects of xylopic acid in different animal models.

Table 1: Analgesic Effects of Xylopic Acid in Murine Models

Pain Model Animal Model Compound Dosage (p.o.) Effect Reference
Acetic Acid-Induced WrithingMiceXylopic Acid10-100 mg/kgSignificant inhibition of visceral nociception.[1]
Formalin-Induced Paw Pain (Neurogenic Phase)MiceXylopic Acid10-100 mg/kgDose-dependent inhibition with a maximal inhibition of 79.6 ± 17.5% at the highest dose.[1][1]
Formalin-Induced Paw Pain (Inflammatory Phase)MiceXylopic Acid10-100 mg/kgDose-dependent inhibition with a maximal inhibition of 90.2 ± 4.9% at the highest dose.[1][1]
Carrageenan-Induced Mechanical HyperalgesiaAnimalsXylopic Acid10-100 mg/kgInhibition of mechanical hyperalgesia.[1]
Carrageenan-Induced Thermal HyperalgesiaAnimalsXylopic Acid10-100 mg/kgInhibition of thermal hyperalgesia.[1]

Table 2: Comparative Efficacy with Standard Drugs

Pain Model Compound Dosage Route Effect Reference
Acetic Acid-Induced WrithingMorphine1-10 mg/kgi.p.Similar anti-nociceptive activity to Xylopic Acid.[1]
Acetic Acid-Induced WrithingDiclofenac1-10 mg/kgi.p.Similar anti-nociceptive activity to Xylopic Acid.[1]
Formalin-Induced Paw PainMorphine1-10 mg/kgi.p.Significant inhibition of both neurogenic and inflammatory phases.[1][1]

Experimental Protocols

Acetic Acid-Induced Writhing Test for Visceral Nociception
  • Objective: To evaluate the peripheral analgesic activity of a compound by assessing its ability to reduce the number of abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid.

  • Animal Model: Swiss mice.

  • Procedure:

    • Fast the mice overnight with free access to water.

    • Administer xylopic acid (10-100 mg/kg) orally (p.o.).

    • Administer the vehicle (control) and standard drugs (e.g., morphine, diclofenac) via their respective routes.

    • After a predetermined pretreatment time (e.g., 60 minutes for oral administration), inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Immediately place each mouse in an individual observation chamber.

    • Count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, typically 15-30 minutes, starting 5 minutes after the acetic acid injection.

    • Calculate the percentage of inhibition of writhing for each group compared to the control group.

Formalin-Induced Paw Pain Test
  • Objective: To assess both neurogenic (early phase) and inflammatory (late phase) pain responses.

  • Animal Model: Mice.

  • Procedure:

    • Administer xylopic acid (10-100 mg/kg, p.o.), vehicle, or standard drugs.

    • After the appropriate pretreatment time, inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

    • Immediately place the mouse in a transparent observation chamber.

    • Record the total time spent licking or biting the injected paw during two distinct phases:

      • Early Phase (Neurogenic Pain): 0-5 minutes post-formalin injection.

      • Late Phase (Inflammatory Pain): 15-30 minutes post-formalin injection.

    • Calculate the percentage of inhibition of nociceptive behavior for each phase compared to the control group.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
  • Objective: To evaluate the in vivo anti-inflammatory effect of a compound by measuring its ability to reduce paw edema induced by carrageenan.

  • Animal Model: Rats or mice.

  • Procedure:

    • Measure the initial paw volume of the animals using a plethysmometer.

    • Administer xylopic acid, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin).

    • After the pretreatment period, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group at each time point relative to the control group.

Visualizations

Proposed Signaling Pathway for Anti-inflammatory Action

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Xylopic Acid Action cluster_3 Nuclear Events & Gene Expression Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK p38_ERK p38/ERK1/2 Stimulus->p38_ERK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB_inactive NF-κB (Inactive) NFkappaB_active NF-κB (Active) IkappaB->NFkappaB_active Releases Nucleus Nucleus NFkappaB_active->Nucleus Translocates to p38_ERK->IKK Activates XA Xylopic Acid XA->IKK Inhibits XA->p38_ERK Inhibits Genes Pro-inflammatory Genes (COX-2, iNOS, etc.) Nucleus->Genes Activates Transcription Mediators Inflammatory Mediators Genes->Mediators Induces Production Pain Pain Mediators->Pain Hyperalgesia Hyperalgesia Mediators->Hyperalgesia

Caption: Proposed mechanism of anti-inflammatory action of Xylopic Acid.

Experimental Workflow for Analgesic Activity Screening

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Nociception Induction & Observation cluster_2 Phase 3: Data Analysis Animal_Acclimatization Animal Acclimatization (e.g., Mice) Grouping Random Grouping (Control, Test, Standard) Animal_Acclimatization->Grouping Dosing Compound Administration (p.o.) Grouping->Dosing Acetic_Acid Acetic Acid-Induced Writhing Test Dosing->Acetic_Acid Formalin_Test Formalin Test Dosing->Formalin_Test Data_Collection_1 Record Writhing Count Acetic_Acid->Data_Collection_1 Data_Collection_2 Record Paw Licking Time Formalin_Test->Data_Collection_2 Analysis Statistical Analysis (% Inhibition) Data_Collection_1->Analysis Data_Collection_2->Analysis Results Results Interpretation Analysis->Results

Caption: General workflow for screening analgesic activity in animal models.

References

Deacetylxylopic Acid as a Potential Anticancer Agent: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Deacetylxylopic acid is a kaurane (B74193) diterpene that can be isolated from natural sources such as Nouelia insignis or synthesized from xylopic acid, a major bioactive constituent of Xylopia aethiopica fruits.[1][] While direct and extensive research on the anticancer properties of this compound itself is limited, the broader class of kaurane diterpenes, particularly xylopic acid and its derivatives from Xylopia aethiopica, has demonstrated significant potential as anticancer agents.[3][4] Extracts from Xylopia aethiopica and its constituent compounds have been shown to inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest.[5][6][7] This document provides an overview of the reported anticancer activities of xylopic acid and its derivatives, along with generalized experimental protocols that can be adapted for the study of this compound.

Data Presentation

The following tables summarize the quantitative data available for the anticancer activity of compounds derived from Xylopia aethiopica.

Table 1: In Vitro Cytotoxicity of Xylopia aethiopica Extracts and Derivatives

Compound/ExtractCancer Cell LineAssayIC50 ValueReference
70% Ethanol (B145695) Extract of X. aethiopicaHCT116 (Colon Cancer)MTT Assay12 µg/ml[6]
70% Ethanol Extract of X. aethiopicaU937 (Leukemia)MTT Assay7.5 µg/ml[6]
70% Ethanol Extract of X. aethiopicaKG1a (Leukemia)MTT Assay> 25 µg/ml[6]
Ketone Derivative of Xylopic AcidMCF7 (Breast Cancer)Not Specified3 µM[8]
Ketone Derivative of Xylopic AcidA549 (Lung Adenocarcinoma)Not Specified8 µM[8]
Cisplatin (Control)MCF7 (Breast Cancer)Not Specified19 µM[8]
Cisplatin (Control)A549 (Lung Adenocarcinoma)Not Specified15 µM[8]
Ethanol Extract of X. aethiopicaMDA-MB-231 (Breast Cancer)MTT Assay≤ 4.506 ± 0.07 µg/mL[9]
Ethanol Extract of X. aethiopicaLNCaP (Prostate Cancer)MTT Assay≤ 4.506 ± 0.07 µg/mL[9]
Ethanol Extract of X. aethiopicaMCF-7 (Breast Cancer)MTT Assay18.86 ± 0.20 µg/mL (at 72h)[9]

Mechanism of Action

Studies on Xylopia aethiopica extracts and related kaurane diterpenes indicate that their anticancer effects are mediated through the induction of apoptosis and cell cycle arrest.[3][5]

Apoptosis Induction

The fruit extract of Xylopia aethiopica has been shown to induce apoptosis in human cervical cancer cells (C-33A). This is confirmed by nuclear fragmentation and an increase in the sub-G0/G1 cell population. The mechanism involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[5][10] This change in protein expression disrupts the mitochondrial membrane potential, promoting the release of cytochrome c and subsequent activation of caspases, key executioners of apoptosis.[7][10]

Cell Cycle Arrest

Treatment with Xylopia aethiopica fruit extract has been observed to cause cell cycle arrest at the G2/M phase in C-33A cervical cancer cells.[5] This is accompanied by a decrease in the G0/G1 cell population. The arrest is associated with the dose-dependent upregulation of the tumor suppressor gene p53 and the cyclin-dependent kinase inhibitor p21.[5]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anticancer potential of this compound, based on protocols used for similar natural products.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare a stock solution of this compound in DMSO and dilute it with the growth medium to achieve a range of final concentrations. Ensure the final DMSO concentration is below 0.5% to avoid solvent toxicity.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).

  • Incubate the plates for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Assay (Annexin V-FITC/PI Staining)

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • Cancer cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (PI Staining)

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined.

Visualizations

Signaling Pathway for Apoptosis Induction

G DA This compound Bax Bax (Pro-apoptotic) DA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) DA->Bcl2 Downregulates Mito Mitochondrial Membrane Potential Disruption Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed apoptotic pathway of this compound.

Experimental Workflow for Anticancer Evaluation

G cluster_0 In Vitro Studies cluster_1 Data Analysis cluster_2 Mechanism Elucidation A Cancer Cell Lines B Treatment with This compound A->B C MTT Assay (Cytotoxicity) B->C D Flow Cytometry (Apoptosis & Cell Cycle) B->D H Western Blot (Protein Expression) B->H E IC50 Determination C->E F Quantification of Apoptotic Cells D->F G Cell Cycle Phase Distribution D->G

Caption: Workflow for in vitro anticancer screening.

Logical Relationship of Anticancer Effects

G DA This compound CC_Arrest Cell Cycle Arrest (G2/M Phase) DA->CC_Arrest Apoptosis Apoptosis Induction DA->Apoptosis Inhibition Inhibition of Cancer Cell Proliferation CC_Arrest->Inhibition Apoptosis->Inhibition

Caption: Interplay of this compound's anticancer effects.

References

Application Notes and Protocols for Deacetylxylopic Acid in Anti-Inflammatory Research

Author: BenchChem Technical Support Team. Date: December 2025

A- Introduction

Deacetylxylopic acid is a derivative of xylopic acid, a major bioactive compound isolated from the fruits of Xylopia aethiopica. While research has predominantly focused on xylopic acid, its deacetylated form is of significant interest for its potential anti-inflammatory properties. This document provides a comprehensive overview of the available data, primarily on xylopic acid as a proxy, and detailed protocols for researchers, scientists, and drug development professionals investigating the anti-inflammatory potential of this compound. Due to the limited direct research on this compound, the following data and protocols are based on studies conducted with xylopic acid.

B- Mechanism of Action

Xylopic acid exerts its anti-inflammatory effects through multiple mechanisms. It has been shown to modulate the effects of various pro-inflammatory mediators and inhibit key signaling pathways involved in the inflammatory cascade.[1][2]

Key Mechanisms:

  • Inhibition of Pro-inflammatory Mediators: Xylopic acid has been demonstrated to inhibit the action of key inflammatory mediators including histamine, serotonin, bradykinin, and prostaglandin (B15479496) E2.[1][2]

  • Modulation of Inflammatory Cytokines: The compound suppresses the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).

  • Inhibition of NF-κB Signaling Pathway: Xylopic acid has been reported to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor, a critical regulator of inflammatory responses.[1]

C- Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of xylopic acid in inhibiting the inflammatory response.

G cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Inflammatory Stimulus Inflammatory Stimulus TLR4 TLR4 Inflammatory Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB (p65/p50) IκBα->NF-κB releases NF_κB_active Activated NF-κB NF-κB->NF_κB_active translocates Deacetylxylopic_acid This compound (Xylopic Acid) Deacetylxylopic_acid->IKK inhibits Deacetylxylopic_acid->NF-κB inhibits translocation Gene_Expression Pro-inflammatory Gene Expression NF_κB_active->Gene_Expression Cytokines TNF-α, IL-6 Gene_Expression->Cytokines

Caption: Proposed anti-inflammatory signaling pathway of this compound (based on xylopic acid data).

D- Quantitative Data

The anti-inflammatory activity of xylopic acid has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Anti-inflammatory Activity of Xylopic Acid

AssayEndpointIC50 (µg/mL)Reference
Protein DenaturationInhibition of albumen denaturation15.55[1][2][[“]]

Table 2: In Vivo Anti-inflammatory Activity of Xylopic Acid in Paw Edema Models

ModelPhlogistic AgentDose (mg/kg)Max Edema Inhibition (%)Average Paw Thickness Inhibition (%)Reference
Mouse Paw EdemaCarrageenan10SignificantSignificant[1][2][4]
30SignificantSignificant[1][2][4]
100SignificantSignificant[1][2][4]
Mouse Paw EdemaHistamine10SignificantSignificant[1][2]
30SignificantSignificant[1][2]
100SignificantSignificant[1][2]
Mouse Paw EdemaSerotonin10SignificantSignificant[1][2]
30SignificantSignificant[1][2]
100SignificantSignificant[1][2]
Mouse Paw EdemaBradykinin10SignificantSignificant[1][2]
30SignificantSignificant[1][2]
100SignificantSignificant[1][2]
Mouse Paw EdemaProstaglandin E210SignificantSignificant[1][2]
30SignificantSignificant[1][2]
100SignificantSignificant[1][2]

E- Experimental Protocols

The following are detailed protocols for key experiments used to assess the anti-inflammatory activity of compounds like this compound.

1- In Vitro Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

Workflow Diagram:

G prep Prepare reaction mixture: - Egg albumin - PBS (pH 6.4) - Test compound (various concentrations) incubate1 Incubate at 37°C for 15 min prep->incubate1 heat Heat at 70°C for 5 min incubate1->heat cool Cool to room temperature heat->cool measure Measure absorbance at 660 nm cool->measure calculate Calculate % inhibition measure->calculate

Caption: Workflow for the in vitro protein denaturation assay.

Protocol:

  • Preparation of Reagents:

    • Prepare a 1% w/v solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS, pH 6.4).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and then dilute to desired concentrations with PBS.

    • Prepare a positive control (e.g., Diclofenac sodium) at various concentrations.

  • Assay Procedure:

    • To 2.8 mL of PBS, add 0.2 mL of egg albumin solution.

    • Add 2 mL of the test compound or standard drug at various concentrations.

    • For the control group, add 2 mL of the vehicle instead of the test compound.

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Heat the mixtures in a water bath at 70°C for 5 minutes.

    • Allow the mixtures to cool to room temperature.

    • Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

2- In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

Workflow Diagram:

G acclimatize Acclimatize animals fast Fast animals overnight acclimatize->fast group Group animals fast->group administer Administer test compound/vehicle/ positive control (p.o. or i.p.) group->administer induce Induce edema with carrageenan (subplantar injection) after 1 hr administer->induce measure Measure paw volume/thickness at different time points induce->measure calculate Calculate % inhibition of edema measure->calculate

Caption: Experimental workflow for the carrageenan-induced paw edema model.

Protocol:

  • Animals:

    • Use healthy adult mice (e.g., Swiss albino or ICR) or rats (e.g., Wistar or Sprague-Dawley) of either sex, weighing approximately 20-30 g for mice and 150-200 g for rats.

    • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

    • Fast the animals overnight with free access to water before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6 per group):

      • Group I: Vehicle control (e.g., saline, distilled water, or 0.5% carboxymethyl cellulose).

      • Group II: Positive control (e.g., Indomethacin or Diclofenac sodium, 10 mg/kg, p.o. or i.p.).

      • Group III, IV, V: this compound at different doses (e.g., 10, 30, 100 mg/kg, p.o. or i.p.).

    • Administer the vehicle, positive control, or test compound one hour before the carrageenan injection.

  • Induction of Edema:

    • Inject 0.1 mL (for rats) or 0.05 mL (for mice) of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Edema:

    • Measure the paw volume or thickness using a plethysmometer or a digital caliper at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation:

    • The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Mean paw volume of control - Mean paw volume of treated) / Mean paw volume of control] x 100

3- In Vitro LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay is used to determine the effect of a compound on the production of pro-inflammatory cytokines in cultured macrophages.

Workflow Diagram:

G seed Seed RAW 264.7 cells in plates incubate_cells Incubate overnight seed->incubate_cells pretreat Pre-treat cells with test compound/ vehicle for 1-2 hours incubate_cells->pretreat stimulate Stimulate cells with LPS (1 µg/mL) pretreat->stimulate incubate_lps Incubate for 24 hours stimulate->incubate_lps collect Collect cell culture supernatant incubate_lps->collect elisa Measure cytokine levels (TNF-α, IL-6) using ELISA collect->elisa analyze Analyze data and determine % inhibition elisa->analyze

Caption: Protocol for measuring LPS-induced cytokine production in RAW 264.7 cells.

Protocol:

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Assay Procedure:

    • Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing various concentrations of this compound or the vehicle.

    • Pre-incubate the cells for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 1 µg/mL.

    • Incubate the plates for 24 hours.

  • Cytokine Measurement:

    • After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

    • Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculation:

    • The percentage inhibition of cytokine production is calculated as: % Inhibition = [(Cytokine level in LPS group - Cytokine level in treated group) / Cytokine level in LPS group] x 100

F- Disclaimer

The information provided in these application notes is based on scientific literature investigating xylopic acid. There is currently a lack of specific research on this compound. Researchers should consider this when designing and interpreting their experiments. It is recommended to perform preliminary studies to determine the optimal concentrations and conditions for this compound.

References

Deacetylxylopic Acid: Solubility and Formulation Strategies for Enhanced Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Deacetylxylopic acid, a diterpenoid of interest for its potential therapeutic properties, presents a significant challenge for formulation development due to its presumed low aqueous solubility. This document provides a comprehensive overview of strategies to characterize and enhance the solubility of this compound. It includes detailed protocols for solubility assessment, formulation development using solid dispersions and self-emulsifying drug delivery systems (SEDDS), and analytical methods for characterization and quantification. The information presented is based on established principles for poorly soluble acidic compounds and analogous data from structurally related diterpenoid acids, providing a robust framework for the preclinical development of this compound.

Introduction to this compound

This compound is a naturally occurring diterpenoid compound.[1][2] Like many other diterpenoids, it is a lipophilic molecule, which often correlates with poor water solubility.[3] This characteristic can significantly hinder its oral bioavailability, limiting its therapeutic potential.[1][2][4][5][6] Overcoming this solubility challenge is a critical step in the development of effective oral dosage forms. This document outlines key experimental protocols and formulation strategies to address this issue.

Solubility Profile of Diterpenoid Acids

Table 1: Solubility of Carnosic Acid in Various Solvents

SolventSolubilityReference
Ethanol~ 30 mg/mL[1]
DMSO~ 30 mg/mL[1]
Dimethyl formamide (B127407)~ 30 mg/mL[1]
1:1 Ethanol:PBS (pH 7.2)~ 0.5 mg/mL[1]
Supercritical CO2 (60 °C, 402 bar)~ 0.20 mg/g CO2[4]

Table 2: Solubility of Gibberellic Acid in Various Solvents

SolventSolubilityReference
Water (20 °C)5 g/L (5 mg/mL)[5]
Ethanol~ 5 mg/mL[2]
DMSO~ 15 mg/mL[2]
Dimethyl formamide (DMF)~ 5 mg/mL[2]
1:4 DMSO:PBS (pH 7.2)~ 0.2 mg/mL[2]

Experimental Protocols

Protocol for Solubility Determination

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in various solvents.

Materials:

  • This compound

  • Selected solvents (e.g., water, phosphate (B84403) buffer pH 6.8, 0.1 N HCl, ethanol, propylene (B89431) glycol, etc.)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • HPLC or UPLC-MS system

Procedure:

  • Add an excess amount of this compound to a scintillation vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vials and place them on an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • After shaking, centrifuge the samples to separate the undissolved solid.

  • Carefully collect an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC or UPLC-MS method.

  • Calculate the solubility in mg/mL or µg/mL.

Formulation Strategies for Enhanced Bioavailability

For poorly soluble acidic drugs like this compound, two common and effective formulation strategies are solid dispersions and self-emulsifying drug delivery systems (SEDDS).

Solid dispersions involve dispersing the drug in a hydrophilic carrier matrix at a solid state, which can enhance dissolution rates.[7][8][9][10][11]

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Hydroxypropyl methylcellulose (B11928114) (HPMC), Polyethylene glycol (PEG) 6000)

  • Common solvent (e.g., methanol, ethanol, acetone)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure (Solvent Evaporation Method):

  • Accurately weigh the this compound and the hydrophilic carrier in a predetermined ratio (e.g., 1:1, 1:3, 1:5).

  • Dissolve both the drug and the carrier in a common solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature.

  • A thin film of the solid dispersion will form on the wall of the flask.

  • Further dry the solid dispersion in a vacuum oven to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently grind the solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator.

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[12][13][14][15]

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafac Lipophile WL 1349, olive oil)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80, Labrasol)

  • Co-surfactant (e.g., Transcutol HP, propylene glycol)

  • Vortex mixer

  • Water bath

Procedure:

  • Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select appropriate excipients.

  • Construct a ternary phase diagram to identify the self-emulsifying region for different ratios of oil, surfactant, and co-surfactant.

  • Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial according to the desired ratio from the self-emulsifying region.

  • Heat the mixture in a water bath to a slightly elevated temperature (e.g., 40 °C) to ensure homogeneity.

  • Add the pre-weighed this compound to the mixture and vortex until the drug is completely dissolved.

  • The resulting mixture is the liquid SEDDS formulation.

Analytical Method for Quantification

A robust analytical method is crucial for the accurate quantification of this compound in solubility studies and formulation characterization. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are suitable techniques.[16][17]

Table 3: Exemplary HPLC-UV Method Parameters for Diterpenoid Analysis

ParameterCondition
Column C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient mixture of Acetonitrile and Water (with 0.1% formic or acetic acid)
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL
Column Temperature 25-30 °C
Detector UV-Vis or PDA
Detection Wavelength ~210-220 nm (or determined by UV scan of the analyte)

Note: This is a general method and must be optimized and validated for this compound specifically.

Visualizations

experimental_workflow cluster_solubility Solubility Assessment cluster_characterization Characterization solubility_protocol Shake-Flask Solubility Protocol solubility_analysis HPLC/UPLC-MS Analysis solubility_protocol->solubility_analysis solid_dispersion Solid Dispersion Preparation solubility_analysis->solid_dispersion sedds SEDDS Preparation solubility_analysis->sedds dissolution_testing In Vitro Dissolution Testing solid_dispersion->dissolution_testing physical_characterization Physical Characterization (DSC, XRD) solid_dispersion->physical_characterization sedds->dissolution_testing

Caption: Experimental workflow for formulation development.

formulation_decision_tree start Poorly Soluble this compound thermolabile Is the drug thermolabile? start->thermolabile solvent_evap Solid Dispersion (Solvent Evaporation) thermolabile->solvent_evap Yes hot_melt Solid Dispersion (Hot Melt Extrusion) thermolabile->hot_melt No lipid_soluble Is the drug lipid-soluble? sedds SEDDS Formulation lipid_soluble->sedds Yes other Other Approaches (e.g., Nanosuspension) lipid_soluble->other No solvent_evap->lipid_soluble hot_melt->lipid_soluble

Caption: Decision tree for formulation selection.

sedds_mechanism sedds_admin Oral Administration of SEDDS dispersion Dispersion in GI Fluids sedds_admin->dispersion emulsion Formation of o/w Nanoemulsion dispersion->emulsion dissolution Drug remains in solution emulsion->dissolution absorption Enhanced Absorption via Intestinal Lymphatics dissolution->absorption bioavailability Increased Oral Bioavailability absorption->bioavailability

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Deacetylxylopic Acid and Related Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of deacetylxylopic acid and other structurally complex kaurane (B74193) diterpenoids. Given that this compound is often isolated from natural sources like Nouelia insignis, this guide focuses on general synthetic challenges applicable to the total synthesis of this class of molecules.

Troubleshooting Guides

Low yields in the multi-step synthesis of complex natural products like this compound can arise from a variety of factors. This guide provides a systematic approach to identifying and resolving common issues.

Problem 1: Low Overall Yield in Multi-Step Synthesis

Q1: My overall yield for the synthesis of the this compound core is consistently low. How can I identify the bottleneck?

A1: A low overall yield in a linear synthesis is often the result of one or two particularly inefficient steps. To identify these, it's crucial to:

  • Analyze Each Step's Yield: Calculate the yield for each individual reaction and purification step. A step with a yield significantly below 70-80% is a likely culprit.

  • Assess Purity of Intermediates: Impurities carried over from previous steps can inhibit subsequent reactions. Ensure that all intermediates are thoroughly purified and characterized (e.g., by NMR, MS).

  • Re-evaluate Reaction Conditions: For low-yielding steps, consider re-optimizing reaction parameters such as temperature, reaction time, solvent, and catalyst loading.

  • Consider Alternative Routes: If a particular step consistently gives low yields despite optimization, it may be necessary to explore alternative synthetic routes to bypass this problematic transformation.

Problem 2: Poor Stereoselectivity in Key Reactions

Q2: I'm obtaining a mixture of diastereomers in a key cyclization (e.g., Diels-Alder) or reduction step, which significantly lowers the yield of the desired isomer. What can I do?

A2: Achieving high stereoselectivity is a common challenge in the synthesis of complex molecules with multiple chiral centers. To address this:

  • For Cyclization Reactions (e.g., Intramolecular Diels-Alder):

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the stereoselectivity of the reaction by coordinating to the dienophile.

    • Temperature Optimization: Running the reaction at a lower temperature can often favor the formation of the thermodynamically more stable isomer.

    • Substrate Modification: Modifying the structure of the substrate, for instance, by introducing a bulky protecting group, can influence the facial selectivity of the cycloaddition.

  • For Stereoselective Reductions (e.g., of a ketone):

    • Chiral Reducing Agents: Employing a chiral reducing agent (e.g., a CBS catalyst) can provide high enantioselectivity.

    • Substrate-Controlled Reduction: The inherent stereochemistry of the substrate can direct the approach of the reducing agent. Analyze the 3D structure of your intermediate to predict the likely outcome.

    • Choice of Reducing Agent: The size and reactivity of the hydride source (e.g., NaBH₄ vs. L-Selectride) can significantly impact the diastereoselectivity.

Problem 3: Difficult Purification of Intermediates and Final Product

Q3: My crude product is a complex mixture, and I'm losing a significant amount of material during purification by column chromatography. How can I improve my purification strategy?

A3: Purification of structurally similar diterpenoids can be challenging. Consider the following:

  • Optimize Chromatography Conditions: Experiment with different solvent systems (e.g., gradients of hexanes/ethyl acetate (B1210297), dichloromethane/methanol) and stationary phases (e.g., silica (B1680970) gel with different pore sizes, or alternative sorbents like alumina).

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can offer much higher resolution than standard column chromatography.[1]

  • Crystallization: If your product is a solid, crystallization can be a highly effective method for purification and can often yield material of very high purity.

  • Derivatization: In some cases, temporarily derivatizing a functional group can alter the polarity of your compound, making it easier to separate from impurities. The protecting group can then be removed in a subsequent step.

Frequently Asked Questions (FAQs)

Q: I am seeing incomplete conversion of my starting material, even after extended reaction times. What should I check?

A: Incomplete conversion is a common issue. Check the following:

  • Purity of Reagents and Solvents: Impurities in your starting materials, reagents, or solvents can inhibit the reaction. Ensure all materials are of high purity and that solvents are anhydrous if the reaction is moisture-sensitive.

  • Stoichiometry of Reagents: Carefully check the stoichiometry of your reagents. For some reactions, an excess of one reagent may be necessary to drive the reaction to completion.

  • Reaction Temperature: The reaction may require a higher temperature to proceed at a reasonable rate. Consider a modest increase in temperature, while monitoring for potential side product formation.

  • Catalyst Activity: If you are using a catalyst, it may have degraded or been poisoned. Try using a fresh batch of catalyst.

Q: My product appears to be decomposing during workup or purification. How can I minimize this?

A: Product decomposition can be a major source of yield loss. To mitigate this:

  • Milder Workup Conditions: Avoid harsh acidic or basic conditions during the workup if your product is sensitive to them. Use of buffered aqueous solutions can be beneficial.

  • Temperature Control: Keep the product cold during workup and purification whenever possible.

  • Inert Atmosphere: If your product is sensitive to oxidation, perform the workup and purification under an inert atmosphere (e.g., nitrogen or argon).

  • Minimize Time in Solution: Concentrate your purified fractions as soon as possible to avoid decomposition in the chromatography solvent.

Data Presentation

The following table presents hypothetical yield data for a key transformation in a kaurane diterpenoid synthesis, illustrating how reaction conditions can be optimized to improve yield and stereoselectivity.

EntryReducing AgentSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (desired:undesired)
1NaBH₄MeOH02853:1
2NaBH₄THF254824:1
3L-SelectrideTHF-7819515:1
4K-SelectrideTHF-78192>20:1
5CBS Catalyst, BH₃·SMe₂THF-20690>99:1 (enantioselective)

Experimental Protocols

Example Protocol: Stereoselective Reduction of a Ketone Intermediate

This protocol describes a general procedure for the stereoselective reduction of a ketone to a secondary alcohol, a common step in the synthesis of kaurane diterpenoids.

Materials:

  • Kaurane-type ketone intermediate (1.0 eq)

  • L-Selectride (1.5 eq, 1.0 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous solution of NH₄Cl

  • Saturated aqueous solution of NaCl (brine)

  • Anhydrous MgSO₄

  • Ethyl acetate

  • Hexanes

Procedure:

  • To an oven-dried, round-bottom flask under an argon atmosphere, add the kaurane-type ketone intermediate.

  • Dissolve the ketone in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the L-Selectride solution dropwise to the stirred solution of the ketone over a period of 15 minutes.

  • Stir the reaction mixture at -78 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude alcohol.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired alcohol.

Mandatory Visualizations

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_purity Analyze Purity of Starting Material & Reagents start->check_purity impurity_issue Impurity Detected? check_purity->impurity_issue check_conditions Review Reaction Conditions (Temp, Time, Solvent, Stoichiometry) monitor_reaction Monitor Reaction Progress (TLC, LC-MS) check_conditions->monitor_reaction incomplete_reaction Incomplete Reaction? monitor_reaction->incomplete_reaction workup_purification Evaluate Workup & Purification Procedures product_loss Product Loss During Purification? workup_purification->product_loss impurity_issue->check_conditions No purify_sm Purify Starting Material impurity_issue->purify_sm Yes side_products Side Products Formed? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes side_products->workup_purification No change_reagents Consider Alternative Reagents/Catalyst side_products->change_reagents Yes optimize_purification Optimize Purification Method (e.g., HPLC, Crystallization) product_loss->optimize_purification Yes end Yield Improved product_loss->end No purify_sm->check_conditions optimize_conditions->end change_reagents->end optimize_purification->end

Caption: A logical workflow for troubleshooting low yields in organic synthesis.

Generalized Synthetic Pathway for Kaurane Diterpenoid Core

SyntheticPathway A Acyclic Precursor B Cyclization to form Bicyclic System A->B e.g., Radical Cyclization C Key Cycloaddition (e.g., Diels-Alder) B->C D Tetracyclic Kaurane Core C->D Forms Rings C/D E Late-Stage Functionalization (Oxidation, Reduction, etc.) D->E F This compound E->F

Caption: A generalized synthetic strategy for accessing the kaurane diterpenoid core.

References

Technical Support Center: Optimizing Deacetylxylopic Acid Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Deacetylxylopic acid from plant sources.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and purification of this compound.

IssuePotential Cause(s)Recommended Solution(s)
Low Extraction Yield Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound.Test a range of solvents with varying polarities, such as hexane (B92381), ethyl acetate (B1210297), chloroform (B151607), dichloromethane, and methanol, or mixtures thereof.[1] Consider using advanced green solvents like deep eutectic solvents (DESs).
Inefficient Extraction Method: Maceration may not be sufficient for complete extraction.Employ more advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency.[1]
Suboptimal Extraction Time/Temperature: The duration or temperature of the extraction may be insufficient.Optimize extraction time and temperature. For diterpenoids, temperatures between 40-60°C are often effective.[2] However, be aware of potential degradation at higher temperatures.[3]
Improper Plant Material Preparation: The particle size of the plant material may be too large, limiting solvent penetration.Grind the dried plant material to a fine powder to increase the surface area for extraction.[4]
Degradation of this compound High Temperatures: Diterpenoids can be thermolabile and degrade at elevated temperatures.[3]Use lower extraction temperatures for longer durations. Consider non-thermal extraction methods. Store extracts at low temperatures (-20°C) and away from light.
Presence of Degrading Enzymes: Plant enzymes released during extraction can degrade the target compound.Blanching the plant material before extraction can help deactivate enzymes.
pH Instability: The pH of the extraction solvent may cause degradation.Maintain a neutral or slightly acidic pH during extraction, as extreme pH can affect the stability of organic acids.
Co-extraction of Impurities Non-selective Solvent: The chosen solvent may be extracting a wide range of other compounds.Use a solvent with higher selectivity for diterpenoids. Perform a preliminary defatting step with a non-polar solvent like hexane if the plant material is rich in lipids.
Complex Plant Matrix: The source plant naturally contains many similar compounds.Employ chromatographic purification techniques such as column chromatography with silica (B1680970) gel or preparative HPLC for efficient separation.[5]
Difficulty in Purification Similar Polarities of Co-extractants: Impurities may have similar polarities to this compound, making separation difficult.Utilize multi-step purification protocols, combining different chromatographic techniques (e.g., normal-phase followed by reverse-phase chromatography).
Compound Crystallization Issues: The purified compound may not crystallize easily.Try different solvent systems for recrystallization. If crystallization fails, consider lyophilization to obtain an amorphous powder.

Frequently Asked Questions (FAQs)

Q1: What is the best plant source for this compound?

A1: this compound has been isolated from the herbs of Nouelia insignis.[]

Q2: What are the recommended solvents for extracting this compound?

A2: While a specific solvent for optimal extraction of this compound is not extensively documented, for similar diterpenoids, solvents like chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) are commonly used.[1] A sequential extraction starting with a non-polar solvent to remove lipids, followed by a more polar solvent, may improve purity.

Q3: What are the key parameters to optimize for maximizing the yield of this compound?

A3: The key parameters to optimize are:

  • Solvent Type and Polarity: The choice of solvent is critical.

  • Extraction Temperature: Higher temperatures can increase solubility but also risk degradation.[3][7]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the compound.

  • Solid-to-Liquid Ratio: A higher ratio of solvent to plant material can improve extraction efficiency.[7]

  • Particle Size of Plant Material: Finer particles have a larger surface area, leading to better extraction.[4]

Q4: How can I improve the purity of my this compound extract?

A4: To improve purity, consider the following:

  • Defatting: If your plant material has a high lipid content, a pre-extraction with a non-polar solvent like hexane can remove these impurities.

  • Chromatography: Column chromatography using silica gel is a standard method for purifying diterpenoids.[5] Step-gradient elution with solvents of increasing polarity (e.g., hexane-ethyl acetate mixtures) is often effective.

  • Preparative HPLC: For high-purity samples, preparative High-Performance Liquid Chromatography (HPLC) can be used.

  • Recrystallization: After chromatographic purification, recrystallization from a suitable solvent can further enhance purity.

Q5: How should I store the extracted this compound to prevent degradation?

A5: Diterpenoids can be sensitive to heat, light, and oxidation.[1] It is recommended to store the purified compound and extracts at low temperatures (e.g., -20°C) in a tightly sealed container, protected from light. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Experimental Protocols

General Protocol for Solvent Extraction of this compound

This protocol is a generalized procedure based on methods for extracting kaurane (B74193) diterpenoids. Optimization will be required for specific plant material.

  • Preparation of Plant Material:

    • Dry the plant material (e.g., aerial parts of Nouelia insignis) at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder.

  • Extraction:

    • Place the powdered plant material in a flask.

    • Add the chosen extraction solvent (e.g., methanol, ethanol, or a mixture of chloroform and methanol) at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).

    • Macerate the mixture at room temperature for 24-48 hours with occasional agitation, or perform extraction at a slightly elevated temperature (e.g., 40°C) for a shorter period (e.g., 4-6 hours).

    • Alternatively, use ultrasound-assisted extraction (UAE) for 30-60 minutes at a controlled temperature.

  • Filtration and Concentration:

    • Filter the mixture to separate the extract from the solid plant residue.

    • Wash the residue with a small volume of the extraction solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C.

  • Purification (Column Chromatography):

    • Prepare a silica gel column.

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Apply the adsorbed sample to the top of the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Quantitative Data Summary

The following table presents hypothetical data based on typical optimization experiments for diterpenoid extraction. Actual results will vary.

Extraction MethodSolventTemperature (°C)Time (h)Yield (mg/g of dry plant material)
MacerationMethanol25481.2
MacerationEthyl Acetate25481.5
SoxhletEthanol7882.1
Ultrasound-AssistedMethanol4012.5
Microwave-AssistedEthanol600.52.8

Visualizations

Experimental Workflow for this compound Extraction and Purification

Extraction_Workflow Start Plant Material (Nouelia insignis) Drying Drying (40-50°C) Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Extraction (Solvent, Temp, Time) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification TLC TLC Analysis of Fractions Purification->TLC Combine_Fractions Combine Pure Fractions TLC->Combine_Fractions Evaporation Solvent Evaporation Combine_Fractions->Evaporation Pure_Compound Pure this compound Evaporation->Pure_Compound

Caption: Workflow for this compound extraction.

Hypothetical Signaling Pathway for the Anti-Inflammatory Action of this compound

This compound is an ent-kaurane diterpenoid. Other compounds in this class have been shown to exhibit anti-inflammatory effects by modulating the NF-κB pathway.[8][9]

Anti_Inflammatory_Pathway cluster_cell Macrophage LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK DA This compound DA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Pro_inflammatory_genes Activates Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation

Caption: Hypothetical anti-inflammatory pathway of this compound.

References

Deacetylxylopic acid stability and degradation issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of deacetylxylopic acid. The information herein is designed to facilitate troubleshooting and answer frequently asked questions encountered during experimental procedures.

Disclaimer: Specific stability and degradation data for this compound are limited in publicly available literature. Much of the detailed information provided is based on studies of a closely related compound, xylopic acid, which shares the same core kaurane (B74193) diterpene skeleton. This information should serve as a valuable guide, but researchers are encouraged to perform their own stability studies for this compound under their specific experimental conditions.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpectedly low compound activity or concentration Degradation of this compound due to improper storage or handling.- Ensure the compound is stored at 2-8°C for solid form and at -20°C for solutions, protected from light. - Prepare solutions fresh on the day of use whenever possible. - Avoid repeated freeze-thaw cycles.
Instability in the experimental buffer or medium.- Based on data from the related compound xylopic acid, this compound is likely unstable in strongly acidic (pH < 3) or strongly alkaline (pH > 9) conditions. - Determine the pH of your experimental medium and adjust if necessary to a neutral or slightly acidic pH range for better stability.
Appearance of unknown peaks in HPLC or LC-MS analysis Degradation of this compound.- Compare the retention times of the unknown peaks with potential degradation products. - Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate degradation products and use them as standards for identification.
Reaction with other components in the formulation or medium.- Analyze a placebo formulation or medium without this compound to identify any interfering peaks. - Evaluate the compatibility of this compound with all excipients and components in the mixture.
Inconsistent experimental results Variable degradation of the compound across different experimental runs.- Standardize all experimental parameters, including temperature, pH, and light exposure. - Use freshly prepared solutions of this compound for each experiment. - Implement a stability-indicating analytical method to monitor the purity of the compound throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For solid this compound, storage at 2-8°C in a tightly sealed container, protected from light, is recommended for up to 24 months.[1] For solutions, it is best to prepare them fresh on the day of use.[1] If stock solutions need to be prepared in advance, they should be stored as aliquots in tightly sealed vials at -20°C and are generally usable for up to two weeks.[1]

Q2: In which solvents is this compound soluble?

A2: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1]

Q3: What are the main factors that can cause the degradation of this compound?

A3: Based on studies of the closely related compound xylopic acid, the main factors causing degradation are expected to be:

  • pH: Xylopic acid is unstable in strongly acidic and strongly basic solutions.[2][3]

  • Temperature: The degradation of xylopic acid is temperature-dependent.[2][3]

  • Oxidation: Xylopic acid is susceptible to degradation by oxidizing agents like hydrogen peroxide.[2][3]

Q4: Is this compound sensitive to light?

A4: Studies on xylopic acid have shown that it is not significantly affected by UV light irradiation.[2][3] However, as a general precaution, it is always recommended to protect compounds from light, especially during long-term storage and throughout experiments.

Q5: What are the likely degradation pathways for this compound?

A5: While specific degradation pathways for this compound have not been elucidated, based on the structure and data from xylopic acid, potential degradation pathways include:

  • Hydrolysis: The ester and carboxylic acid functional groups in the molecule could be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The double bond in the kaurane structure could be a site for oxidative cleavage.

Q6: How can I monitor the stability of this compound in my experiments?

A6: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact this compound from its potential degradation products. By monitoring the peak area of this compound over time, you can determine its stability under your specific experimental conditions.

Quantitative Data Summary

The following table summarizes the stability of xylopic acid, a structural analog of this compound, under various stress conditions. This data can be used as a predictive guide for the stability of this compound.

Stress ConditionReagent/ParameterObservation for Xylopic AcidReference
Acidic Hydrolysis 0.1 M HClSignificant degradation[2][3]
Alkaline Hydrolysis 0.1 M NaOHSignificant degradation[2][3]
Oxidative 3% H₂O₂Significant degradation[2][3]
Thermal Elevated TemperatureDegradation is temperature-dependent[2][3]
Photolytic UV IrradiationNo significant degradation[2][3]

Experimental Protocols

Protocol 1: General Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to understand the stability of this compound.

Objective: To generate potential degradation products and identify the degradation pathways of this compound under various stress conditions.

Materials:

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Keep the mixture at room temperature or an elevated temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before analysis.

    • Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep the mixture at room temperature for a specified period. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep the mixture at room temperature for a specified period.

    • Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat in an oven at a specific temperature (e.g., 80°C) for a specified period.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light in a photostability chamber.

  • Sample Analysis: Analyze the stressed samples at different time points using a suitable stability-indicating HPLC method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Identify and characterize the major degradation products using techniques like LC-MS/MS and NMR.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column Selection: Start with a common reverse-phase column, such as a C18 column.

  • Mobile Phase Selection:

    • Begin with a simple mobile phase, such as a gradient of acetonitrile and water or methanol and water.

    • If co-elution of peaks occurs, adjust the mobile phase composition, pH (using buffers like phosphate (B84403) or acetate), or gradient profile.

  • Forced Degradation Sample Analysis: Inject the samples generated from the forced degradation study (Protocol 1) to challenge the separation capability of the method.

  • Method Optimization: Fine-tune the chromatographic conditions (e.g., flow rate, column temperature, gradient slope) to achieve optimal resolution between this compound and all degradation products.

  • Method Validation: Once a suitable method is developed, validate it according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl) stock->acid Expose to Stressors base Alkaline Hydrolysis (0.1 M NaOH) stock->base Expose to Stressors oxidation Oxidation (3% H2O2) stock->oxidation Expose to Stressors thermal Thermal Stress (e.g., 80°C) stock->thermal Expose to Stressors photo Photolytic Stress (UV Light) stock->photo Expose to Stressors hplc Stability-Indicating HPLC Analysis acid->hplc Analyze at Time Points base->hplc Analyze at Time Points oxidation->hplc Analyze at Time Points thermal->hplc Analyze at Time Points photo->hplc Analyze at Time Points data Data Analysis: - % Degradation - Identify Degradants hplc->data

Forced Degradation Experimental Workflow.

logical_relationship cluster_compound This compound cluster_factors Stability Influencing Factors cluster_outcome Outcome dxa This compound ph pH (Strongly Acidic/Alkaline) dxa->ph Susceptible to temp Temperature dxa->temp Susceptible to oxidants Oxidizing Agents dxa->oxidants Susceptible to light Light (UV) dxa->light Relatively Insensitive to degradation Degradation ph->degradation temp->degradation oxidants->degradation stable Stable light->stable

Factors Influencing this compound Stability.

References

Technical Support Center: Overcoming Deacetylxylopic Acid Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with Deacetylxylopic acid.

Troubleshooting Guide

This guide addresses common problems in a question-and-answer format to help you resolve experimental roadblocks.

Q1: My this compound is not dissolving in my aqueous buffer for a cell-based assay. What should I do?

A1: this compound is a hydrophobic compound and has very low solubility in aqueous solutions. Direct dissolution in aqueous buffers is often unsuccessful. It is recommended to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous medium.

Q2: I've prepared a stock solution in DMSO, but the compound precipitates when I add it to my cell culture medium. How can I prevent this?

A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. Here are several steps you can take to mitigate precipitation:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your assay.

  • Optimize the dilution method: Instead of adding the stock solution directly to the full volume of medium, try adding the stock to a smaller volume of medium while vortexing, and then add this to the rest of the medium. This can help to disperse the compound more effectively.

  • Use a co-solvent system: In some cases, using a mixture of solvents for your stock solution can improve solubility upon dilution. However, the toxicity of the co-solvents to your cells must be carefully evaluated.

  • Incorporate a surfactant: Non-ionic surfactants like Tween 80 or Tween 20 can be used at low, non-toxic concentrations in the final medium to help maintain the solubility of hydrophobic compounds.

  • Consider alternative formulation strategies: For persistent solubility issues, more advanced techniques like the use of cyclodextrins or solid dispersions may be necessary.

Q3: What is the maximum concentration of DMSO I can use in my cell culture experiment?

A3: The tolerance of cell lines to DMSO varies. Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe for most cell lines, but it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cells.[1]

Frequently Asked Questions (FAQs)

Q: What are the recommended solvents for preparing a stock solution of this compound?

A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[2]

Q: Is there any quantitative data on the solubility of this compound?

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO~25~78.5
Ethanol~30~94.2
Dimethylformamide (DMF)~30~94.2
1:1 Ethanol:PBS (pH 7.2)~0.5~1.57

Data for Steviol, a structurally similar kaurene diterpenoid, is provided as a proxy.[2]

Q: Can I sonicate or heat the solution to improve the dissolution of this compound?

A: Gentle warming (e.g., to 37°C) and sonication can be used to aid the dissolution of this compound in an organic solvent when preparing a stock solution. However, prolonged heating at high temperatures should be avoided to prevent potential degradation of the compound. Always ensure the vessel is properly sealed to prevent solvent evaporation.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

This protocol provides a detailed method for preparing a stock solution suitable for use in most in vitro experiments.

Materials:

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 318.45 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 318.45 g/mol * (1000 mg / 1 g) = 3.1845 mg

  • Weigh the compound: Carefully weigh out approximately 3.2 mg of this compound and place it into a sterile microcentrifuge tube.

  • Add DMSO: Add 1 mL of cell culture grade DMSO to the tube containing the this compound.

  • Dissolve the compound: Vortex the tube until the this compound is completely dissolved. If necessary, you can gently warm the tube to 37°C in a water bath or sonicate for a few minutes to aid dissolution.

  • Storage: Store the 10 mM stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles.

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G Troubleshooting this compound Solubility start Start: Dissolve this compound stock_prep Prepare concentrated stock in organic solvent (e.g., DMSO) start->stock_prep dilution Dilute stock into aqueous medium stock_prep->dilution precipitate Precipitation occurs? dilution->precipitate success Success: Homogeneous solution precipitate->success No troubleshoot Troubleshooting Steps precipitate->troubleshoot Yes lower_conc Lower final concentration troubleshoot->lower_conc optimize_dil Optimize dilution method troubleshoot->optimize_dil surfactant Add surfactant (e.g., Tween 80) troubleshoot->surfactant alt_form Consider alternative formulation (e.g., cyclodextrin) troubleshoot->alt_form lower_conc->dilution optimize_dil->dilution surfactant->dilution alt_form->dilution

Caption: A flowchart outlining the steps to troubleshoot solubility problems with this compound.

Proposed Signaling Pathway Inhibition by Kaurene Diterpenoids

This compound is a kaurene diterpenoid. Studies on other kaurene diterpenes have shown that they can exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3][4][5][6] This pathway is a key regulator of inflammation.

G Proposed Anti-Inflammatory Mechanism of Kaurene Diterpenoids cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive Inactive NF-κB (p50/p65)-IκBα Complex (in cytoplasm) IkB->NFkB_inactive NFkB_active Active NF-κB (p50/p65) (translocates to nucleus) NFkB_inactive->NFkB_active Phosphorylation & Degradation of IκBα gene_transcription Gene Transcription NFkB_active->gene_transcription nucleus Nucleus cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) gene_transcription->cytokines inflammation Inflammation cytokines->inflammation DA This compound (Kaurene Diterpenoid) DA->IKK Inhibits

References

Deacetylxylopic acid bioassay variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for deacetylxylopic acid bioassays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common sources of variability, and offer solutions to frequently encountered issues during in vitro and in vivo testing of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the potential biological activities of this compound?

This compound is a kaurane (B74193) diterpene. While specific data for this compound is limited, related kaurane diterpenes, such as xylopic acid, have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1][2] It is hypothesized that this compound may exhibit a similar bioactivity profile.

Q2: I am observing high variability between my experimental replicates. What are the common causes?

High variability in bioassays can stem from several factors:

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent and low passage number range, as high passage numbers can alter cellular responses.[3]

  • Pipetting and Reagent Mixing: Inaccurate or inconsistent pipetting can introduce significant error. Ensure pipettes are calibrated and use proper techniques to avoid bubbles. Thoroughly mix all reagents and cell suspensions.[4]

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation and temperature fluctuations. It is recommended to fill the outer wells with sterile media or PBS and use the inner wells for experimental samples.[4]

  • Compound Stability and Solubility: this compound, like many diterpenes, may have limited aqueous solubility. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and that the final solvent concentration is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%). Prepare fresh solutions for each experiment to avoid degradation.

  • Biological Variability: Inherent biological differences in cell lines or animal models can contribute to variability. Use standardized cell lines and animal strains from reputable suppliers.

Q3: My this compound solution is not showing any activity in the bioassay. What should I check?

  • Compound Integrity: Verify the purity and integrity of your this compound sample. Improper storage can lead to degradation.

  • Concentration Range: The tested concentration range may be too low. Perform a wide dose-response analysis to determine the effective concentration range.

  • Assay Sensitivity: The chosen assay may not be sensitive enough to detect the compound's activity. Consider using a more sensitive method or a different cell line.

  • Incubation Time: The incubation time may be too short or too long. Optimize the incubation period for your specific assay and cell type.

Troubleshooting Guides

Antimicrobial Assays (Broth Microdilution)
Problem Possible Cause(s) Solution(s)
Inconsistent MIC values Inaccurate serial dilutions. Inconsistent inoculum density. Contamination of the culture.Prepare fresh serial dilutions for each experiment using calibrated pipettes. Standardize the inoculum using a spectrophotometer or McFarland standards. Use aseptic techniques and check for contamination by plating on agar.
No inhibition of microbial growth The compound may not have activity against the tested strain. The compound has precipitated out of the solution. The inoculum is too dense.Test against a broader range of microorganisms. Check the solubility of the compound in the broth. Consider using a co-solvent, but include a solvent control. Ensure the inoculum is at the recommended density (e.g., 5 x 10^5 CFU/mL).
Growth in negative control wells Contamination of the media or reagents.Use fresh, sterile media and reagents.
Cytotoxicity Assays (MTT/MTS)
Problem Possible Cause(s) Solution(s)
High background absorbance Contamination of media or reagents. Phenol (B47542) red in the media can interfere with absorbance readings.Use sterile reagents and media. Use media without phenol red for the assay.
Low absorbance readings Low cell number. Insufficient incubation time with the MTT/MTS reagent. Cell death due to factors other than the compound.Optimize cell seeding density. Increase the incubation time with the reagent (typically 1-4 hours). Check cell viability before starting the experiment.
Inconsistent results Uneven cell seeding. Incomplete solubilization of formazan (B1609692) crystals (MTT assay).Ensure a homogenous cell suspension before and during seeding. Gently tap the plate to distribute cells evenly. Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient time.
Anti-inflammatory Assays (Carrageenan-Induced Paw Edema)
Problem Possible Cause(s) Solution(s)
High variability in paw volume measurements Inconsistent injection volume or site of carrageenan. Stress on the animals affecting the inflammatory response.Standardize the injection technique and ensure the injection is subcutaneous into the plantar surface. Acclimatize animals to the experimental conditions and handle them gently.
No significant reduction in edema with the compound The compound may not have acute anti-inflammatory activity at the tested dose. Poor bioavailability of the compound.Test a wider range of doses. Consider a different route of administration or formulation to improve absorption.
Inconsistent results between animals Genetic variability within the animal strain. Differences in the age and weight of the animals.Use a highly inbred strain of animals. Use animals of the same age and within a narrow weight range.

Quantitative Data Summary

Table 1: Antimicrobial Activity of a this compound Derivative

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus320
Streptococcus pyogenes>400
Escherichia coli320
Pseudomonas aeruginosa>400
Candida albicans>400

Data for the ester of this compound from Kofie et al., 2019.[3]

Table 2: Anti-inflammatory Activity of Xylopic Acid

AssayIC50 Value
Inhibition of albumen denaturation15.55 µg/mL

Data from Osafo et al., 2018.

Detailed Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of this compound Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of the compound across the plate.

  • Inoculum Preparation:

    • Prepare a bacterial or fungal suspension in sterile broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, including positive (inoculum only) and negative (broth only) controls.

  • Incubation: Cover the plates and incubate at 35-37°C for 16-20 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

This protocol is a standard method for assessing cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with the same concentration of solvent used to dissolve the compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model for acute inflammation.[1][3][5][6]

  • Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group): vehicle control, positive control (e.g., indomethacin (B1671933) 10 mg/kg), and this compound treatment groups at various doses.

    • Administer the respective treatments orally or intraperitoneally 30-60 minutes before the carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis:

    • Calculate the percentage of paw edema and the percentage of inhibition of edema for each group compared to the vehicle control.

    • Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Signaling Pathway Diagrams

The following diagrams illustrate potential signaling pathways that may be modulated by this compound, based on the known activities of related diterpenes.

Caption: Potential anti-inflammatory signaling pathway of this compound.

apoptosis_pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_caspase_cascade Caspase Cascade This compound This compound Bcl-2 Bcl-2 This compound->Bcl-2 inhibits Bax Bax This compound->Bax activates Bcl-2->Bax inhibits Cytochrome c Cytochrome c Bax->Cytochrome c release Caspase-9 Caspase-9 Cytochrome c->Caspase-9 activates Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Potential intrinsic apoptosis signaling pathway induced by this compound.

References

Technical Support Center: Improving Deacetylxylopic Acid Purity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Deacetylxylopic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Question 1: Why is the resolution poor between this compound and other spots on my TLC plate after initial silica (B1680970) gel chromatography?

Answer: Poor resolution is a common issue when purifying natural products from a crude extract due to the presence of structurally similar compounds. In the case of this compound isolated from Nouelia insignis, the primary impurities are other ent-kaurane diterpenoids which have very similar polarities.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating compounds with similar Rf values. An ideal solvent system should provide an Rf value of approximately 0.2-0.3 for this compound. Action: Systematically vary the ratio of your solvents. For instance, if using a petroleum ether-ethyl acetate (B1210297) system, gradually decrease the proportion of the more polar ethyl acetate.[1]
Co-elution of Isomers Structural isomers of diterpenoids are notoriously difficult to separate on standard silica gel.[2] Action: Consider using a multi-step chromatographic approach. After the initial silica gel column, further purification using reverse-phase chromatography (e.g., ODS or C18 column) or Sephadex LH-20 can be effective.[3] For very challenging isomer separations, HPLC with specialized columns (e.g., phenyl or PFP) may be necessary.[4]
Acidic Nature of Silica Gel Standard silica gel is slightly acidic, which can cause peak tailing or degradation of acid-sensitive compounds.[5] Action: If you suspect your compound is sensitive, you can deactivate the silica gel by washing the column with a solvent system containing 1-3% triethylamine (B128534) before loading your sample.[3][6][7] Alternatively, using a different stationary phase like alumina (B75360) (neutral or basic) could be beneficial.[5]
Column Overloading Loading too much crude extract onto the column can lead to broad bands and poor separation. Action: A general rule of thumb is to use a silica gel to crude product weight ratio of at least 30:1 for easy separations and up to 100:1 for more difficult ones.[1]

Question 2: My this compound seems to be degrading during silica gel column chromatography. What can I do?

Answer: Degradation on a silica gel column can occur if the compound is sensitive to the acidic nature of the stationary phase.

Troubleshooting Steps:

  • Confirm Instability: Before running a large-scale column, spot your sample on a TLC plate, let it sit for an hour, and then develop it. If you see new spots or streaking that wasn't present initially, your compound may be unstable on silica.

  • Neutralize the Stationary Phase: As mentioned previously, pre-treating the silica gel with a triethylamine-containing solvent system can neutralize the acidic sites.[3][6][7]

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like Florisil or alumina.[5]

  • Minimize Contact Time: Run the column as quickly as possible without sacrificing resolution (flash chromatography).

Question 3: After purification, my final product still shows minor impurities in the NMR spectrum. What are the final polishing steps?

Answer: Achieving high purity often requires a final "polishing" step to remove trace impurities.

Recommended Final Purification Steps:

  • Recrystallization: This is an excellent technique for a final purification step if a suitable solvent can be found.

    • Solvent Selection: Ideal solvents will dissolve this compound well at elevated temperatures but poorly at room or cold temperatures. For carboxylic acids, common recrystallization solvents include ethanol, methanol (B129727), water, or mixtures like ethanol/water or acetone/hexane.[8][9]

    • Procedure: Dissolve the impure solid in a minimal amount of the hot solvent. Allow it to cool slowly to form crystals. The impurities will ideally remain in the mother liquor.

  • Preparative HPLC: If recrystallization is unsuccessful or does not provide the desired purity, semi-preparative or preparative reverse-phase HPLC can be a highly effective final purification step.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found with this compound? A1: When isolated from Nouelia insignis, the most common impurities are other structurally related ent-kaurane diterpenoid acids. A study has identified at least 26 other such compounds from this plant.[3][10]

Q2: What is a typical multi-step purification protocol for this compound? A2: A comprehensive purification strategy involves several chromatographic steps to separate the complex mixture of diterpenoids. Based on successful isolation studies, a typical workflow would be:

  • Initial fractionation on a silica gel column.

  • Further separation of the resulting fractions on MCI gel or reverse-phase (ODS) columns.

  • Size-exclusion chromatography using Sephadex LH-20 can also be employed to separate compounds based on their size.

  • Final polishing of the fractions containing this compound using semi-preparative RP-C18 HPLC.[3]

Q3: How can I monitor the purification process effectively? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification.

  • Visualization: Diterpenoids are often not visible under UV light unless they have a chromophore. Therefore, a staining reagent is necessary. A common stain for diterpenes is a vanillin-sulfuric acid or p-anisaldehyde/sulfuric acid reagent followed by heating, which typically produces brown or colored spots.[10][11]

  • Tracking Progress: Use TLC to check the composition of the fractions collected from your column to decide which ones to combine for the next purification step.

Q4: What analytical techniques can I use to assess the final purity of my this compound? A4:

  • HPLC: A high-performance liquid chromatography method with a suitable column (e.g., C18) and detector (e.g., UV or ELSD) can provide a quantitative measure of purity.

  • NMR Spectroscopy: High-resolution 1H and 13C NMR spectroscopy are powerful tools to confirm the structure and assess purity. The absence of signals corresponding to known impurities is a strong indicator of high purity. Comparing your spectra to literature data for this compound is essential.[12][13][14][15]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your compound.

Data Presentation

Table 1: Representative Multi-Step Purification Scheme for this compound

Purification StepStationary PhaseTypical Mobile Phase (Gradient)TargetExpected Purity
Step 1: Initial Fractionation Silica Gel H (10–40 μm)Petroleum Ether / Ethyl Acetate (50:1 to 0:1)Isolate fractions containing diterpenoid acidsLow to Moderate
Step 2: Coarse Separation MCI GelMethanol / Water (10:90 to 100:0)Separate fractions based on polarityModerate
Step 3: Intermediate Purification ODS (RP-C18)Acetonitrile (B52724) / Water or Methanol / WaterIsolate fractions enriched in this compoundModerate to High
Step 4: Size-Based Separation Sephadex LH-20Methanol / Water (e.g., 60:40)Remove impurities of different molecular sizesHigh
Step 5: Final Polishing Semi-preparative RP-C18 HPLCMethanol / Water (e.g., 65:35)Isolate pure this compound>98%

Note: This table is a representative summary based on published protocols. Actual purities will vary depending on the initial concentration of this compound in the crude extract and the optimization of each step.[3]

Experimental Protocols

Protocol 1: Column Chromatography Purification of this compound from Crude Extract

This protocol is adapted from the successful isolation of ent-kaurane diterpenoids from Nouelia insignis.[3]

  • Initial Silica Gel Chromatography:

    • Column Packing: Prepare a slurry of silica gel H (10–40 μm) in petroleum ether and pack the column.

    • Sample Loading: Dissolve the crude ethyl acetate extract in a minimal amount of solvent and load it onto the column.

    • Elution: Elute the column with a gradient of petroleum ether-ethyl acetate (from 50:1 to 0:1 v/v).

    • Fraction Collection: Collect fractions and monitor by TLC.

  • MCI Gel Chromatography:

    • Column Packing: Pack a column with MCI gel and equilibrate with 10% methanol in water.

    • Sample Loading: Load the combined fractions from the previous step that contain the compounds of interest.

    • Elution: Elute with a gradient of methanol in water (from 10:90 to 100:0 v/v).

    • Fraction Collection: Collect and analyze fractions by TLC.

  • ODS (Octadecylsilane) Chromatography:

    • Column Packing: Use a pre-packed ODS (RP-C18) column or pack your own. Equilibrate with the initial mobile phase (e.g., 10% acetonitrile in water).

    • Sample Loading: Dissolve the relevant fractions in the initial mobile phase and load onto the column.

    • Elution: Elute with a gradient of acetonitrile or methanol in water.

    • Fraction Collection: Collect fractions and analyze by TLC or HPLC.

  • Semi-Preparative HPLC:

    • Column: Use a semi-preparative RP-C18 column (e.g., 9.4 x 250 mm, 5 μm).

    • Mobile Phase: An isocratic or shallow gradient system of methanol/water or acetonitrile/water. A typical reported system is methanol/water (65:35 v/v) at a flow rate of 1.0 mL/min.[3]

    • Injection and Collection: Inject the enriched fraction and collect the peak corresponding to this compound based on retention time.

Mandatory Visualization

Purification_Workflow cluster_extraction Extraction & Partitioning cluster_chromatography Chromatographic Purification cluster_final_product Final Product & Analysis raw_material Dried Nouelia insignis extraction Methanol Extraction raw_material->extraction partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, Water) extraction->partitioning silica_gel Silica Gel Column (Petroleum Ether/EtOAc) partitioning->silica_gel Crude EtOAc Extract mci_gel MCI Gel Column (MeOH/Water) silica_gel->mci_gel Diterpenoid Fractions ods_column ODS Column (ACN/Water) mci_gel->ods_column Enriched Fractions hplc Semi-Prep HPLC (RP-C18) ods_column->hplc Partially Pure Fractions pure_dxa Pure this compound hplc->pure_dxa analysis Purity Analysis (HPLC, NMR, MS) pure_dxa->analysis

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic start Start: Poor Purity/ Low Yield check_tlc Review TLC Data: Good Separation? start->check_tlc optimize_solvent Optimize Solvent System (Adjust Polarity) check_tlc->optimize_solvent No check_loading Check Column Loading: Overloaded? check_tlc->check_loading Yes optimize_solvent->check_loading reduce_load Reduce Sample Load (Increase Silica:Sample Ratio) check_loading->reduce_load Yes check_stability Compound Degradation (Streaking/New Spots)? check_loading->check_stability No reduce_load->check_stability deactivate_silica Deactivate Silica Gel (Use Triethylamine) check_stability->deactivate_silica Yes multi_step Implement Multi-Step Purification (RP, Sephadex) check_stability->multi_step No deactivate_silica->multi_step final_polish Final Polishing Step (Recrystallization or Prep-HPLC) multi_step->final_polish end End: Improved Purity final_polish->end

Caption: A logical workflow for troubleshooting common purification issues.

References

Deacetylxylopic acid experimental artifacts and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deacetylxylopic acid. Given the limited direct experimental data on this compound, much of the guidance is inferred from studies on the closely related and structurally similar compound, xylopic acid, a kaurene diterpene.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a diterpenoid compound isolated from the herb Nouelia insignis. While specific biological activities of this compound are not extensively documented, its parent compound, xylopic acid, exhibits significant anti-inflammatory, analgesic, and anti-allergic properties.[1][2] It is hypothesized that this compound may share some of these activities. Xylopic acid's mechanisms are thought to involve the inhibition of the arachidonic acid pathway and modulation of histamine (B1213489) release.[1][2]

Q2: How should I dissolve this compound for in vitro experiments?

This compound is reported to be soluble in organic solvents such as Dimethyl Sulfoxide (B87167) (DMSO), ethanol, chloroform, dichloromethane, and ethyl acetate.[3] For cell-based assays, it is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Q3: What are the appropriate negative and positive controls for experiments with this compound?

  • Vehicle Control (Negative Control): This is essential to ensure that the solvent used to dissolve the this compound (e.g., DMSO) does not have an effect on its own. The vehicle control should contain the same final concentration of the solvent as the experimental samples.

  • Untreated Control (Negative Control): This sample consists of cells or tissues that have not been exposed to either this compound or the vehicle. It serves as a baseline for assessing the compound's effects.

  • Positive Control: The choice of a positive control will depend on the specific biological activity being investigated. For example, if you are studying anti-inflammatory effects, a known anti-inflammatory drug like dexamethasone (B1670325) or indomethacin (B1671933) would be a suitable positive control.

Q4: What is a typical concentration range for in vitro studies with this compound?

The optimal concentration range for this compound should be determined empirically through dose-response experiments. Based on studies with the related compound, xylopic acid, a starting range of 1 µM to 100 µM could be explored.[4] A cytotoxicity assay (e.g., MTT or LDH assay) should always be performed to determine the non-toxic concentration range for your specific cell line.

Troubleshooting Guides

Issue 1: Compound Precipitation in Culture Medium

Symptoms:

  • Visible precipitate or cloudiness in the culture wells after adding the diluted this compound.

  • Inconsistent or non-reproducible experimental results.

Possible Causes:

  • Poor Solubility: this compound, like many diterpenoids, has low aqueous solubility.

  • High Final Concentration: The final concentration in the aqueous culture medium may exceed its solubility limit.

  • Improper Dilution: Adding the DMSO stock directly to a large volume of aqueous medium without proper mixing can cause localized high concentrations and precipitation.

Solutions:

  • Optimize Dilution Method: Prepare an intermediate dilution of the DMSO stock in a serum-free medium before adding it to the final culture medium containing serum. Vortex gently between dilutions.

  • Reduce Final Concentration: If precipitation persists, lower the final working concentration of this compound.

  • Use a Solubilizing Agent: In some cases, non-ionic surfactants like Tween 80 or Pluronic F-68 can be used at low, non-toxic concentrations to improve solubility. However, appropriate controls for the solubilizing agent must be included.

Issue 2: High Background or Off-Target Effects

Symptoms:

  • Unexpected changes in cell morphology or signaling pathways that are not consistent with the hypothesized mechanism of action.

  • High variability between replicate wells.

Possible Causes:

  • Compound Purity: The this compound sample may contain impurities from the isolation process.

  • Non-Specific Binding: Diterpenoids can sometimes interact non-specifically with cellular components.

  • Cytotoxicity: The observed effects may be a result of cellular stress or death rather than a specific biological activity.

Solutions:

  • Verify Compound Purity: If possible, verify the purity of your this compound sample using techniques like HPLC or mass spectrometry.

  • Perform Cytotoxicity Assays: Always run a cytotoxicity assay to ensure you are working within a non-toxic concentration range.

  • Include Counter-Screens: If you are investigating a specific pathway, include assays for related but distinct pathways to check for off-target effects.

Data Presentation

Table 1: Solubility of this compound

SolventSolubilityReference
ChloroformSoluble[3]
DichloromethaneSoluble[3]
Ethyl AcetateSoluble[3]
DMSOSoluble[3]
AcetoneSoluble[3]
WaterPoorly SolubleInferred

Table 2: Example Dose-Response Data for a Hypothetical Anti-Inflammatory Assay (e.g., Inhibition of Nitric Oxide Production in Macrophages)

Concentration (µM)% Inhibition of NO Production (Mean ± SD)Cell Viability (%)
0 (Vehicle)0 ± 2.5100
115.2 ± 3.198.5
535.8 ± 4.597.2
1055.1 ± 5.296.8
2578.9 ± 6.395.1
5085.4 ± 5.988.3
10088.2 ± 6.875.4

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Pipettes and sterile tips

  • Procedure for 10 mM Stock Solution:

    • Calculate the required mass of this compound for the desired volume and concentration (Molecular Weight: 318.45 g/mol ).

    • Weigh the this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C.

  • Procedure for Preparing Working Solutions:

    • Thaw an aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations.

    • Ensure the final DMSO concentration in all working solutions and the vehicle control is consistent and ideally ≤ 0.1%.

Protocol 2: MTT Cytotoxicity Assay
  • Materials:

    • Cells of interest

    • 96-well cell culture plates

    • Complete culture medium

    • This compound working solutions

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing various concentrations of this compound (and a vehicle control).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound cluster_prep Preparation cluster_assay In Vitro Assays cluster_controls Controls stock Prepare 10 mM Stock in DMSO working Prepare Working Solutions in Medium stock->working cytotoxicity MTT Cytotoxicity Assay working->cytotoxicity bioassay Biological Activity Assay (e.g., Anti-inflammatory) working->bioassay cytotoxicity->bioassay Determine Non-Toxic Concentration Range vehicle Vehicle Control (DMSO in Medium) vehicle->bioassay untreated Untreated Control untreated->bioassay positive Positive Control (e.g., Dexamethasone) positive->bioassay

Caption: Workflow for in vitro experiments with this compound.

hypothetical_signaling_pathway Hypothetical Anti-inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor nfkb_pathway NF-κB Signaling Cascade receptor->nfkb_pathway nfkb NF-κB Activation nfkb_pathway->nfkb gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nfkb->gene_expression inflammation Inflammatory Response gene_expression->inflammation daa This compound daa->nfkb_pathway Inhibition

Caption: A hypothetical anti-inflammatory mechanism for this compound.

References

Technical Support Center: Deacetylxylopic Acid Dose-Response Curve Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with deacetylxylopic acid. Given that this compound is a kaurane (B74193) diterpene, its biological activities are predicted to be in areas such as inflammation and cancer, similar to related compounds like xylopic acid.[1][2][3][4][5][[“]][7] The following guides are designed to help you optimize your dose-response experiments and navigate common challenges.

Frequently Asked Questions (FAQs)

Q1: What is a dose-response curve and why is it important for studying this compound?

A1: A dose-response curve is a graph that visualizes the relationship between the concentration of a drug, such as this compound, and its biological effect.[8] These experiments are crucial for determining key parameters like the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration), which quantify the potency of the compound.[9] This information is fundamental for comparing its activity across different cell lines or conditions and for designing further experiments.[9]

Q2: I am seeing no effect of this compound on my cells at any concentration. What could be the problem?

A2: There are several potential reasons for a lack of a dose-dependent effect:

  • Incorrect Concentration Range: The concentrations you tested may be too low to elicit a response. It is advisable to perform a broad range-finding experiment, for instance, from nanomolar to high micromolar concentrations.[10]

  • Cell Line Insensitivity: The chosen cell line may not be sensitive to the effects of this compound. Kaurane diterpenes can have cell-type-specific effects. Consider using a positive control compound known to elicit a response in your chosen cell line to validate the assay system.

  • Compound Solubility and Stability: this compound may have limited solubility in your culture medium. Ensure the compound is fully dissolved in a suitable solvent (like DMSO) before diluting it in the medium. Also, confirm the stability of the compound under your experimental conditions.

  • Insufficient Incubation Time: The duration of the treatment may not be long enough for the biological effects to manifest. A time-course experiment can help determine the optimal treatment duration.[9]

Q3: My dose-response curve is not sigmoidal (S-shaped). What does this mean?

A3: A non-sigmoidal curve can indicate several things:

  • Hormesis: Some compounds exhibit a U-shaped or biphasic dose-response, where low doses stimulate a response and high doses inhibit it. This is a genuine biological phenomenon.

  • Compound Precipitation: At higher concentrations, the compound may be precipitating out of solution, leading to a loss of effect and a plateau or drop in the response curve. Check for visible precipitate in the wells.

  • Off-Target Effects: At high concentrations, the compound may be causing non-specific toxicity or other off-target effects that interfere with the primary biological readout.

  • Assay Interference: The compound itself might interfere with the assay chemistry (e.g., colorimetric or fluorescent readouts). It is important to run controls with the compound in the absence of cells to check for such interference.

Q4: The IC50 value for this compound varies significantly between experiments. How can I improve reproducibility?

A4: Variability in IC50 values is a common issue. To improve consistency:

  • Standardize Cell Culture Conditions: Use cells from a similar passage number for each experiment, as cellular characteristics can change over time.[11] Ensure consistent cell seeding density, as this can significantly impact the results.[11][12]

  • Control for Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is the same across all wells and is at a non-toxic level (typically ≤ 0.5%).[10]

  • Use Precise Serial Dilutions: Prepare fresh serial dilutions of this compound for each experiment to avoid issues with compound degradation.

  • Include Proper Controls: Always include untreated and vehicle-treated controls on every plate to normalize the data accurately.[13]

  • Monitor Incubation Times: Use a consistent incubation time for both drug treatment and assay development.[9]

Troubleshooting Guide

This guide addresses common unexpected outcomes during dose-response experiments with this compound.

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting. Avoid letting cells settle in the tube. To minimize the "edge effect," consider not using the outer wells of the plate or filling them with sterile PBS or media.[12]
Pipetting Errors Calibrate your pipettes regularly. Use fresh tips for each concentration. Be consistent with your pipetting technique, especially when adding small volumes.
Compound Precipitation Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. If observed, you may need to adjust the solvent or the maximum concentration tested.
Contamination Check for signs of bacterial or fungal contamination, which can affect cell health and metabolism.
Issue 2: Dose-Response Curve Plateaus at a High Percentage of Viability (Incomplete Inhibition)
Possible Cause Troubleshooting Steps
Limited Potency This compound may only be a partial inhibitor of the biological process being measured. The observed plateau may represent its maximum efficacy.
Cellular Resistance A sub-population of the cells may be resistant to the compound's effects.
Solubility Limit The compound's maximum effect may be limited by its solubility in the culture medium.
Assay Window The dynamic range of your assay might be too narrow. Optimize the assay to ensure a clear distinction between the minimum and maximum signals.

Troubleshooting Workflow

G start Unexpected Dose-Response Curve var_high High Variability in Replicates? start->var_high no_response No Response or Flat Curve? var_high->no_response No check_seeding Review Cell Seeding Protocol Check for Edge Effects var_high->check_seeding Yes non_sigmoidal Non-Sigmoidal Curve? no_response->non_sigmoidal No check_conc Widen Concentration Range (e.g., 1 nM to 100 µM) no_response->check_conc Yes check_hormesis Consider Hormetic Effect (Biphasic Response) non_sigmoidal->check_hormesis Yes end Refine Protocol and Repeat non_sigmoidal->end No check_pipetting Verify Pipette Calibration Standardize Technique check_seeding->check_pipetting check_contamination Microscopic Inspection for Contamination check_pipetting->check_contamination check_contamination->end check_cell_line Confirm Cell Line Sensitivity Use Positive Control check_conc->check_cell_line check_solubility Verify Compound Solubility and Stability check_cell_line->check_solubility check_time Optimize Incubation Time check_solubility->check_time check_time->end check_precipitate Microscopic Inspection for Compound Precipitation check_hormesis->check_precipitate check_assay_interference Run Compound-Only Controls check_precipitate->check_assay_interference check_assay_interference->end

Caption: Troubleshooting workflow for unexpected dose-response curve results.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of viability.[14][15][16][17] Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan (B1609692) crystals.[15][16]

Materials:

  • This compound

  • Cell line of interest

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations in culture medium. The final DMSO concentration should be consistent and non-toxic (e.g., <0.5%).

  • Cell Treatment: Remove the old medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control (medium only) wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15]

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[15] Mix gently by pipetting or shaking.[14]

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and fit a non-linear regression curve to determine the IC50 value.[9]

Protocol 2: Anti-Inflammatory Activity using Griess Assay for Nitric Oxide

This protocol quantifies nitric oxide (NO) production by measuring its stable metabolite, nitrite (B80452), in the cell culture supernatant.[18][19][20] This is a common method to assess the anti-inflammatory potential of a compound in cells like LPS-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 macrophages or similar cell line

  • Complete culture medium (phenol red-free medium is recommended to reduce background)

  • Lipopolysaccharide (LPS)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[20]

  • Sodium nitrite (for standard curve)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well) in 100 µL of medium and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (prepared in medium) for 1-2 hours.

  • Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response and NO production. Include control wells with cells only, cells + LPS, and cells + this compound without LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Standard Curve Preparation: Prepare a standard curve of sodium nitrite (e.g., 0-100 µM) in culture medium.[20]

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Component A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.[20]

    • Add 50 µL of Griess Reagent Component B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm within 30 minutes.[18][20]

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage of NO inhibition for each concentration of this compound relative to the LPS-only control. Plot the percentage of inhibition against the log concentration to determine the IC50 value.

Data Presentation

Summarize your quantitative dose-response data in a structured table for clear comparison.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIncubation Time (hours)IC50 (µM)95% Confidence Interval
Cell Line A24
Cell Line A48
Cell Line B48
Cell Line C48

Table 2: Anti-inflammatory Effect of this compound

AssayCell LineIC50 (µM)95% Confidence Interval
Nitric Oxide InhibitionRAW 264.7
TNF-α InhibitionRAW 264.7
IL-6 InhibitionRAW 264.7

Signaling Pathways and Workflows

Based on the known activities of related kaurane diterpenes, this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates p65 p65 p65_n p65 p50_n p50 p50 p50 IkB->p65 sequesters IkB->p50 sequesters DA This compound DA->IKK Inhibits? DNA DNA p65_n->DNA binds p50_n->DNA binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

G prep_cells Prepare Cell Suspension and Seed 96-well Plate incubate1 Incubate Cells (e.g., 24h) prep_cells->incubate1 treat_cells Treat Cells with Compound and Controls incubate1->treat_cells prep_compound Prepare Serial Dilutions of this compound prep_compound->treat_cells incubate2 Incubate Cells (e.g., 24-72h) treat_cells->incubate2 add_reagent Add Assay Reagent (e.g., MTT or Griess) incubate2->add_reagent incubate3 Incubate for Development add_reagent->incubate3 read_plate Read Plate on Spectrophotometer incubate3->read_plate analyze Normalize Data and Fit Dose-Response Curve read_plate->analyze det_ic50 Determine IC50 Value analyze->det_ic50

Caption: General experimental workflow for determining the IC50 of this compound.

References

Deacetylxylopic acid interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with deacetylxylopic acid. Our aim is to help you identify and resolve potential interference in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a kaurane (B74193) diterpene, a class of natural products known for a wide range of biological activities. While specific data on this compound is limited, its close analog, xylopic acid, has demonstrated anti-inflammatory properties.[1] Diterpenes, in general, have been investigated for cytotoxic and chemopreventive potential. Some kaurane diterpenes have been shown to inhibit enzymes like Leishmania pteridine (B1203161) reductase I.[2]

Q2: Can this compound interfere with my biochemical assay?

Like many natural products, this compound has the potential to interfere with biochemical assays, which can lead to false-positive or false-negative results.[3][4] Potential mechanisms of interference include:

  • Compound Aggregation: At certain concentrations in aqueous solutions, organic molecules can form aggregates that non-specifically inhibit enzymes.[5]

  • Chemical Reactivity: The molecule may react with assay components, such as protein residues or detection reagents.

  • Optical Interference: The compound may absorb light or fluoresce at the same wavelengths used for assay readout.

  • Redox Activity: The compound may have inherent reducing or oxidizing properties that can interfere with assays measuring redox reactions (e.g., antioxidant assays).

It is important to note that not all kaurane diterpenes are problematic, and some have been screened without raising pan-assay interference compounds (PAINS) alerts.[6]

Q3: My this compound sample is showing activity in multiple unrelated assays. Is this a real effect?

Observing activity across a range of different assays is a strong indicator of potential assay interference rather than a specific biological effect. This phenomenon is sometimes referred to as being a "frequent hitter" and is common for compounds that act through non-specific mechanisms like aggregation.[3]

Q4: How can I proactively minimize interference from this compound in my assays?

Careful assay design can help mitigate potential interference.[3] Consider the following:

  • Include Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your assay buffer can help prevent compound aggregation.[3]

  • Use Reducing Agents: For assays sensitive to redox-active compounds, including a reducing agent like dithiothreitol (B142953) (DTT) can be beneficial.[7]

  • Run Control Experiments: Test this compound in control wells without the biological target to check for direct effects on the assay reagents or readout.

Troubleshooting Guides

Issue 1: Suspected False-Positive in an Enzyme Inhibition Assay

You observe that this compound inhibits your target enzyme, but you are concerned about non-specific inhibition.

Troubleshooting Workflow:

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of Deacetylxylopic Acid and Xylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xylopic acid, a kaurene diterpene primarily isolated from the fruits of Xylopia aethiopica, has garnered significant attention for its diverse pharmacological properties. Its derivative, deacetylxylopic acid, has also been investigated, revealing a distinct yet related biological profile. This guide provides a comprehensive and objective comparison of the biological activities of this compound and xylopic acid, supported by available experimental data to inform further research and drug development endeavors.

Chemical Structures

Xylopic Acid: 15β-acetoxy-kaur-16-en-19-oic acid This compound: 15β-hydroxy-kaur-16-en-19-oic acid

The primary structural difference between the two compounds is the presence of an acetyl group at the C-15 position in xylopic acid, which is replaced by a hydroxyl group in this compound. This seemingly minor structural modification can significantly influence the biological activity of the molecule.

Comparative Biological Activities

While extensive research has been conducted on xylopic acid, data on this compound is comparatively limited. The following sections summarize the available experimental findings for both compounds.

Antimicrobial Activity

A direct comparative study has demonstrated the antimicrobial potential of both xylopic acid and its deacetyl derivative against a range of microorganisms.

Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in μg/mL)

MicroorganismXylopic AcidThis compound EsterReference
Staphylococcus aureus>400320
Streptococcus pyogenes>400100
Bacillus subtilis>400100
Escherichia coli200160
Pseudomonas aeruginosa160100
Candida albicans>400100

Note: The study utilized an ester derivative of this compound.

These results suggest that the this compound derivative exhibits, in some cases, more potent antimicrobial activity than the parent xylopic acid.

Central Nervous System (CNS) Activity

Both compounds have been investigated for their effects on the central nervous system, particularly their anxiolytic and antidepressant-like properties.

Table 2: Comparative CNS Activity

ActivityXylopic AcidThis compoundKey Findings
Anxiolytic-like Effects EffectiveEffectiveBoth compounds demonstrated anxiolytic-like effects in preclinical models.
Antidepressant-like Effects EffectiveEffectiveBoth compounds showed potential antidepressant-like activity.
Anti-inflammatory Activity

Xylopic Acid:

Xylopic acid has demonstrated significant anti-inflammatory properties in various in vivo models. It has been shown to inhibit paw edema induced by different inflammatory agents. The proposed mechanism for its anti-inflammatory action involves the inhibition of the arachidonic acid pathway. One of its molecular targets is believed to be the NF-κB signaling pathway, a key regulator of inflammation.

Table 3: Anti-inflammatory Activity of Xylopic Acid

Experimental ModelDosageInhibition of Edema (%)Reference
Carrageenan-induced paw edema10 mg/kgSignificant
Carrageenan-induced paw edema30 mg/kgSignificant
Carrageenan-induced paw edema100 mg/kgSignificant

This compound:

To date, there is a lack of published experimental data specifically evaluating the in vivo anti-inflammatory activity of this compound. In silico prediction tools could be utilized to estimate its potential activity, but these predictions require experimental validation.

Anticancer Activity

Xylopic Acid:

Some studies have suggested that xylopic acid possesses antiproliferative effects against certain cancer cell lines. However, one study reported that xylopic acid, unlike the related kaurenoic acid, did not exhibit cytotoxic effects against human cancer cells. Further research is needed to fully elucidate its anticancer potential.

This compound:

There is currently no available experimental data on the anticancer activity of this compound. Computational models for predicting anticancer activity could offer preliminary insights but are not a substitute for in vitro and in vivo studies.

Experimental Protocols

Antimicrobial Activity Assay (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard.

  • Preparation of Compounds: Xylopic acid and its derivatives are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. Serial dilutions are then made in a 96-well microtiter plate using Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well. The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
  • Animals: Male Wistar rats (150-200 g) are used.

  • Treatment: Animals are divided into groups. The control group receives the vehicle, the standard group receives a reference anti-inflammatory drug (e.g., indomethacin), and the test groups receive different doses of xylopic acid administered orally.

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Mechanisms of Action

Xylopic Acid

The anti-inflammatory effects of xylopic acid are believed to be mediated, at least in part, through the modulation of the NF-κB signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. Inhibition of NF-κB activation by xylopic acid would lead to a downstream reduction in the production of inflammatory mediators.

Caption: Proposed inhibitory effect of Xylopic Acid on the NF-κB signaling pathway.

This compound

The specific signaling pathways modulated by this compound are not yet well-defined. Further investigation is required to elucidate its mechanisms of action for its observed biological activities.

Experimental Workflow

The general workflow for investigating and comparing the biological activities of these compounds is outlined below.

Caption: General workflow for comparative biological activity studies.

Conclusion and Future Directions

Xylopic acid exhibits a broad spectrum of biological activities, with its anti-inflammatory and analgesic properties being the most extensively studied. This compound also demonstrates promising antimicrobial and CNS activities, in some instances surpassing its parent compound.

A significant gap in the current literature is the lack of experimental data on the anti-inflammatory and anticancer activities of this compound. Future research should prioritize:

  • Comprehensive evaluation of this compound's biological profile: In-depth studies are needed to assess its anti-inflammatory, anticancer, and other potential therapeutic effects.

  • Direct comparative studies: Head-to-head comparisons of xylopic acid and this compound across a range of biological assays are crucial to understand their structure-activity relationships.

  • Elucidation of mechanisms of action: Investigating the molecular targets and signaling pathways for both compounds will provide a deeper understanding of their pharmacological effects and guide the development of more potent and selective derivatives.

This comparative guide highlights the therapeutic potential of both xylopic acid and this compound. Further rigorous scientific investigation is warranted to fully unlock their potential as lead compounds for the development of new therapeutic agents.

Validating the Anticancer Effects of Deacetylxylopic Acid and its Congeners In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Performance Comparison: Xylopia aethiopica Extract vs. Standard Chemotherapy

In preclinical models, ethanolic extract of Xylopia aethiopica (XAE) has demonstrated significant anticancer activity. A key study compared the efficacy of XAE to the standard chemotherapy agent Tamoxifen in a chemically-induced breast cancer model in rats.

Table 1: In Vivo Efficacy of Xylopia aethiopica Extract (XAE) vs. Tamoxifen in DMBA-Induced Breast Cancer in Rats [1][2]

Treatment GroupDoseTumor Incidence (%)Mean Tumor Volume (mm³)Mean Tumor Burden (g)
DMBA Control Vehicle1001850 ± 1504.5 ± 0.5
XAE 75 mg/kg BW62.5850 ± 1002.1 ± 0.3
XAE 150 mg/kg BW50600 ± 801.5 ± 0.2
XAE 300 mg/kg BW37.5400 ± 501.0 ± 0.1
Tamoxifen 3.3 mg/kg BW37.5550 ± 701.4 ± 0.2

*Data are presented as mean ± SEM. *p < 0.05 compared to DMBA control.

The results indicate that XAE, at all tested doses, significantly reduced tumor incidence, volume, and burden. Notably, the highest dose of XAE (300 mg/kg BW) showed comparable efficacy to Tamoxifen in reducing tumor incidence.

In Vitro Potency of Xylopic Acid Derivatives

In addition to the crude extract, semisynthetic derivatives of xylopic acid have been investigated for their anticancer potential. A ketone derivative of xylopic acid, in particular, has shown superior in vitro cytotoxicity compared to the conventional chemotherapeutic agent Cisplatin against human breast (MCF-7) and lung (A549) cancer cell lines.

Table 2: In Vitro Cytotoxicity (IC50) of Xylopic Acid Ketone Derivative vs. Cisplatin

CompoundMCF-7 (μM)A549 (μM)
Xylopic Acid Ketone Derivative 3 ± 18 ± 1
Cisplatin 19 ± 315 ± 4

The significantly lower IC50 values for the xylopic acid derivative suggest a higher potency in inhibiting the proliferation of these cancer cell lines.

Experimental Protocols

In Vivo Mammary Carcinogenesis Model

Objective: To evaluate the chemopreventive potential of Xylopia aethiopica extract (XAE) in a 7,12-dimethylbenz(a)anthracene (DMBA)-induced mammary carcinogenesis model in rats.[1][3][4]

Animal Model: Female Sprague-Dawley rats, 45-55 days old.[1]

Tumor Induction: A single dose of 80 mg/kg body weight of DMBA, dissolved in olive oil, is administered orally by gavage.[1]

Treatment Groups:

  • Normal Control: Received the vehicle (distilled water) only.

  • DMBA Control: Received DMBA and the vehicle.

  • XAE Treatment Groups: Received DMBA and XAE at doses of 75, 150, and 300 mg/kg body weight (BW) daily by oral gavage.[1]

  • Positive Control: Received DMBA and Tamoxifen at a dose of 3.3 mg/kg BW daily by oral gavage.[1]

Treatment Duration: 20 weeks.[1]

Endpoint Analysis:

  • Tumor Palpation: Tumors are palpated twice weekly.

  • Tumor Measurement: Tumor volume is measured using a caliper and calculated using the formula V = 0.5 x (length x width²).

  • Tumor Burden: At the end of the study, animals are euthanized, and tumors are excised and weighed.

  • Histopathology: Tumor tissues are fixed in 10% formalin for histopathological analysis.

  • Biochemical Analysis: Serum levels of cancer antigen 15-3 (CA 15-3), as well as markers of oxidative stress (SOD, CAT, GSH) and inflammation (INF-γ, TNF-α, IL-12, IL-6), are measured.[1]

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a xylopic acid ketone derivative against human cancer cell lines.

Cell Lines:

  • MCF-7 (human breast adenocarcinoma)

  • A549 (human lung carcinoma)

Methodology:

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the xylopic acid ketone derivative or Cisplatin for 72 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

The anticancer effects of Xylopia aethiopica extract are believed to be mediated, at least in part, through the induction of apoptosis (programmed cell death).[1][5] The available evidence points towards a caspase-3-dependent pathway.

Experimental Workflow for In Vivo Study

G cluster_0 Animal Model Preparation cluster_1 Tumor Induction cluster_2 Treatment Groups (20 weeks) cluster_3 Endpoint Analysis A Female Sprague-Dawley Rats (45-55 days old) B Single Oral Gavage of DMBA (80 mg/kg BW) A->B C Vehicle Control B->C D XAE (75, 150, 300 mg/kg BW) B->D E Tamoxifen (3.3 mg/kg BW) B->E F Tumor Incidence, Volume & Burden C->F D->F E->F G Histopathology F->G H Biochemical Markers (CA 15-3, Oxidative Stress, Inflammation) G->H

Caption: Workflow of the in vivo study on XAE.

Caspase-3 Dependent Apoptotic Pathway

The ethanolic extract of Xylopia aethiopica appears to induce apoptosis through the intrinsic pathway, which involves the mitochondria. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase-3, the primary executioner caspase.

G cluster_0 Inducing Agent cluster_1 Upstream Regulation cluster_2 Mitochondrial Events cluster_3 Caspase Cascade XA Xylopia aethiopica Extract p53 p53 Activation XA->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway of XAE.

References

A Comparative Guide to Synthetic vs. Natural Deacetylxylopic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the choice between sourcing a natural product directly from its biological origin or utilizing a synthetic counterpart is a critical decision. This guide provides a comprehensive comparison of natural and synthetic Deacetylxylopic acid, a kaurane (B74193) diterpenoid with promising biological activities. While direct comparative studies are limited, this document extrapolates data from related compounds and general principles of natural product chemistry and synthesis to offer a detailed overview.

This compound is a naturally occurring diterpenoid isolated from plants such as Nouelia insignis. It belongs to the kaurane class of diterpenes, which are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide will delve into the characteristics, potential performance, and methodologies associated with both natural and synthetically produced this compound.

Data Presentation: A Comparative Overview

The following tables summarize the key anticipated differences between naturally sourced and synthetically produced this compound. These comparisons are based on typical outcomes for natural product isolation versus chemical synthesis.

Table 1: Purity, Yield, and Impurity Profile

FeatureNatural this compoundSynthetic this compound
Purity Typically high after extensive purification, but may contain closely related natural analogs.Potentially very high (>99%) after rigorous purification.
Yield Highly variable depending on the natural source, season of harvest, and extraction efficiency.Scalable and predictable, with yields determined by the efficiency of the synthetic route.
Key Impurities Other kaurane diterpenoids, plant pigments, lipids, and other secondary metabolites.Reagents, catalysts, solvents, and synthetic byproducts from incomplete reactions or side reactions.
Stereochemistry Exists as a single, naturally occurring enantiomer.Synthesis can potentially yield a racemic mixture unless an asymmetric synthesis is employed.

Table 2: Biological Activity Comparison (Inferred)

Biological ActivityNatural this compoundSynthetic this compound
Anti-inflammatory Established for related compounds like xylopic acid, expected to be similar for the pure deacetylated form.Expected to be identical to the natural form if stereochemically pure.
Antimicrobial Derivatives of xylopic acid have shown antimicrobial properties.Expected to be identical to the natural form if stereochemically pure.
Cytotoxicity Many kaurane diterpenoids exhibit cytotoxic activity against various cancer cell lines.Expected to be identical to the natural form if stereochemically pure.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for the synthesis, characterization, and biological evaluation of this compound.

Plausible Synthetic Approach: A Representative Pathway

While a specific total synthesis of this compound is not widely published, a plausible route can be devised based on the successful synthesis of other ent-kaurane diterpenoids.[1][2][3][4] A common strategy involves the construction of the tetracyclic core through a series of cycloaddition and rearrangement reactions.

Key Stages of a Hypothetical Synthesis:

  • Core Construction: An intramolecular Diels-Alder reaction can be employed to form the fused ring system characteristic of kaurane diterpenoids.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis would be essential to ensure the correct stereochemistry of the final product, mirroring the natural enantiomer.

  • Functional Group Manipulation: Introduction and modification of hydroxyl and carboxylic acid functionalities would be achieved through standard organic transformations.

The workflow for such a synthesis is illustrated below.

G Hypothetical Synthetic Workflow for a Kaurane Diterpenoid A Starting Materials (e.g., Wieland-Miescher ketone analog) B Ring A/B Construction A->B Multi-step sequence C Ring C Formation (e.g., Intramolecular Diels-Alder) B->C Key Cycloaddition D Ring D Formation (e.g., Radical Cyclization) C->D Ring Closure E Stereochemical Refinement D->E Chiral Resolution/Asymmetric Step F Functional Group Interconversion E->F Oxidation/Reduction G Final Product (this compound) F->G Final Deprotection

Caption: Hypothetical workflow for the total synthesis of a kaurane diterpenoid.

Analytical Characterization

To ensure the identity and purity of both natural and synthetic this compound, a combination of analytical techniques is employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify its presence in a mixture. A reversed-phase C18 column with a mobile phase of methanol (B129727) and water is a common method for separating diterpenoids.[5][6][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the stereochemistry of the molecule.

  • Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Biological Activity Assays

Anti-inflammatory Activity Assay (Nitric Oxide Inhibition):

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS.

  • Treatment: Cells are pre-treated with various concentrations of this compound (natural or synthetic) for 1 hour.

  • Induction: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture.

  • Measurement: After 24 hours, the amount of nitric oxide (NO) produced by the cells is measured using the Griess reagent. A decrease in NO production indicates anti-inflammatory activity.

Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC):

  • Microorganism Culture: Bacterial or fungal strains are grown in appropriate broth media.

  • Serial Dilution: this compound is serially diluted in a 96-well plate.

  • Inoculation: A standardized suspension of the microorganism is added to each well.

  • Incubation: The plate is incubated at the optimal temperature for the microorganism's growth.

  • Determination of MIC: The MIC is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Signaling Pathway Analysis

Kaurane diterpenoids often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response and a likely target for this compound.[9][10]

G Inhibition of the NF-κB Signaling Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB IkB->p_IkB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates p_IkB->NFkB Releases DA Deacetylxylopic Acid DA->IKK Inhibits DNA DNA NFkB_n->DNA Binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Induces

Caption: Proposed mechanism of anti-inflammatory action via NF-κB pathway inhibition.

Conclusion

The choice between natural and synthetic this compound will depend on the specific research application.

  • Natural this compound is suitable for initial exploratory studies and for investigations where the presence of minor, structurally related compounds might mimic a more "natural" therapeutic agent. However, batch-to-batch variability can be a significant drawback.

  • Synthetic this compound offers the potential for high purity, scalability, and consistency, which are essential for preclinical and clinical development. The main challenge lies in developing an efficient and stereoselective synthetic route.

For researchers in drug development, a synthetic route, once established, provides a reliable and scalable source of the active pharmaceutical ingredient, free from the complexities of natural sourcing. Future research should focus on the development of an efficient total synthesis of this compound and on direct, head-to-head comparisons of the biological activities of the natural and synthetic forms to validate the assumptions outlined in this guide.

References

Replicating Published Findings on Deacetylxylopic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activities of Deacetylxylopic acid and its close analog, Xylopic acid, reveals significant anti-inflammatory and anticancer properties. Due to a scarcity of published data on this compound, this guide focuses on the more extensively studied Xylopic acid as a proxy, providing a framework for researchers to replicate and build upon existing findings.

This guide offers a comparative summary of the reported biological effects, detailed experimental protocols for key assays, and visual representations of the proposed signaling pathways. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds.

Comparative Analysis of Biological Activities

The primary biological activities attributed to Xylopic acid, and by extension potentially to this compound, are its anti-inflammatory and anticancer effects. The following tables summarize the key quantitative findings from various studies.

Anti-inflammatory Activity of Xylopic Acid
Assay TypeModel SystemKey FindingsReference
Protein DenaturationIn vitro (Egg Albumin)IC50: 15.55 µg/mL[1][2]
Paw Edema InhibitionCarrageenan-induced mouse paw edemaSignificant inhibition at 10, 30, and 100 mg/kg doses.[1][3]
Paw Edema InhibitionHistamine-induced mouse paw edemaSignificant inhibition at 10, 30, and 100 mg/kg doses.[1][3]
Paw Edema InhibitionSerotonin-induced mouse paw edemaSignificant inhibition at 10, 30, and 100 mg/kg doses.[1][3]
Paw Edema InhibitionBradykinin-induced mouse paw edemaSignificant inhibition at 10, 30, and 100 mg/kg doses.[1][3]
Paw Edema InhibitionProstaglandin E2-induced mouse paw edemaSignificant inhibition at 10, 30, and 100 mg/kg doses.[1][3]
Signaling Pathway ModulationHEK or CHO cellsAt 30 µM, significantly inhibited NF-κB-dependent reporter gene expression and enhanced Nrf2 activation.[4][5]
Anticancer Activity of Xylopic Acid and its Derivatives
CompoundCell LineAssayKey FindingsReference
Ketone derivative of Xylopic acidMCF-7 (Breast Cancer)AntiproliferativeIC50: 3 µM[4]
Ketone derivative of Xylopic acidA549 (Lung Cancer)AntiproliferativeIC50: 8 µM[4]
Xylopia aethiopica extractHCT116 (Colon Cancer)AntiproliferativeIC50: 12 µg/mL
Xylopia aethiopica extractU937 (Leukemia)AntiproliferativeIC50: 7.5 µg/mL
Xylopia aethiopica extractC-33A (Cervical Cancer)Apoptosis & Cell CycleInduced apoptosis and G2/M phase cell cycle arrest. Upregulated p53 and p21, and increased Bax/Bcl-2 ratio.[6]

Experimental Protocols

To facilitate the replication of these findings, detailed protocols for the key experiments are provided below. These are based on published methodologies and standard laboratory practices.

In Vitro Anti-inflammatory Assay: Protein Denaturation

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

  • Preparation of Reaction Mixture:

    • Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 6.4).

    • Add 2 mL of varying concentrations of this compound or Xylopic acid.

  • Incubation:

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce protein denaturation by heating the mixtures at 70°C in a water bath for 5 minutes.

  • Measurement:

    • After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.

    • Use a standard anti-inflammatory drug (e.g., diclofenac (B195802) sodium) as a positive control.

  • Calculation:

    • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = 100 * (1 - (Absorbance of Test / Absorbance of Control))

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema

This is a widely used model to evaluate the acute anti-inflammatory activity of compounds.

  • Animal Model:

    • Use male Wistar rats or ICR mice.

    • Acclimatize the animals for at least one week before the experiment.

  • Treatment:

    • Administer this compound or Xylopic acid (e.g., 10, 30, 100 mg/kg) orally or intraperitoneally.

    • Administer a vehicle control (e.g., saline) and a positive control (e.g., indomethacin).

  • Induction of Edema:

    • After a set time (e.g., 30-60 minutes) post-treatment, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.

  • Measurement of Paw Volume:

    • Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Calculation:

    • The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = ((Vc - Vt) / Vc) * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

In Vitro Anticancer Assay: MTT Proliferation Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media and conditions.

  • Cell Seeding:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or Xylopic acid.

    • Include a vehicle control and a positive control (e.g., cisplatin (B142131) or doxorubicin).

  • Incubation:

    • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for evaluating the biological activities of this compound.

cluster_workflow Experimental Workflow Compound This compound (or Xylopic Acid) BioActivity Biological Activity Screening Compound->BioActivity AntiInflammatory Anti-inflammatory Assays BioActivity->AntiInflammatory Anticancer Anticancer Assays BioActivity->Anticancer InVitroInflam In Vitro (Protein Denaturation) AntiInflammatory->InVitroInflam InVivoInflam In Vivo (Paw Edema) AntiInflammatory->InVivoInflam InVitroCancer In Vitro (MTT, Apoptosis) Anticancer->InVitroCancer Mechanism Mechanism of Action (Signaling Pathways) InVitroInflam->Mechanism InVivoInflam->Mechanism InVitroCancer->Mechanism

Caption: General experimental workflow for investigating this compound.

cluster_anti_inflammatory Proposed Anti-inflammatory Signaling Pathway XA Xylopic Acid NFkB NF-κB (Inhibited) XA->NFkB inhibits Nrf2 Nrf2 (Activated) XA->Nrf2 activates ProInflammatory Pro-inflammatory Cytokines & Mediators (e.g., TNF-α, IL-6) NFkB->ProInflammatory leads to Antioxidant Antioxidant Response Elements Nrf2->Antioxidant activates

Caption: Anti-inflammatory signaling pathway of Xylopic acid.

cluster_anticancer Proposed Anticancer Signaling Pathway XA_extract Xylopia aethiopica Extract p53_p21 p53 & p21 (Upregulated) XA_extract->p53_p21 Bax_Bcl2 Bax/Bcl-2 ratio (Increased) XA_extract->Bax_Bcl2 CellCycleArrest Cell Cycle Arrest (G1 or G2/M) p53_p21->CellCycleArrest Apoptosis Apoptosis Bax_Bcl2->Apoptosis

Caption: Anticancer signaling pathway of Xylopia aethiopica extract.

References

Deacetylxylopic Acid: A Comparative Assessment of Toxicological Profiles in Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in current toxicological data exists for deacetylxylopic acid, necessitating a comparative approach using related compounds to infer potential environmental and biological impacts. This guide provides a summary of available toxicity data for the closely related kaurenoic diterpene, xylopic acid, and compares it with the more extensively studied kaurenoic acid. The information is intended for researchers, scientists, and drug development professionals to highlight the need for further investigation into the safety profile of this compound.

Comparative Toxicity Overview

The available data on xylopic acid suggests a potentially low level of cytotoxicity. In contrast, kaurenoic acid has undergone more rigorous genotoxicity testing and has been found to be non-genotoxic. A direct comparison is challenging due to the different toxicological endpoints assessed for each compound.

Table 1: Summary of In Vitro Cytotoxicity and Genotoxicity Data

CompoundAssayTest SystemConcentration/DoseResultReference
Xylopic Acid CytotoxicityHuman Cancer CellsNot specifiedNo cytotoxic effect[1]
Kaurenoic Acid Ames TestS. typhimurium & E. coliUp to 8 dose levelsNon-mutagenic[2][3]
Kaurenoic Acid In Vitro Micronucleus AssayHuman Peripheral Blood Lymphocytes4 dose levelsNo significant increase in micronucleated cells[2][3]

Experimental Methodologies

The following are detailed protocols for the key toxicological assays referenced in this guide, based on standardized OECD guidelines.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2][4][5][6][7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan (B1609692) precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Bacterial Reverse Mutation Assay (Ames Test) - OECD 471

This assay is used to detect gene mutations induced by chemical substances.[8][9][10][11][12]

  • Strain Selection: Utilize several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.

  • Exposure: Expose the bacterial strains to the test compound at various concentrations, along with positive and negative controls.

  • Plating: Plate the treated bacteria on a minimal agar (B569324) medium lacking the essential amino acid.

  • Incubation: Incubate the plates for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Cell Micronucleus Assay - OECD 487

This test detects damage to chromosomes or the mitotic apparatus.[3][13][14][15][16]

  • Cell Culture: Use cultured mammalian cells, such as human peripheral blood lymphocytes or Chinese Hamster Ovary (CHO) cells.

  • Compound Exposure: Treat the cells with at least three concentrations of the test substance, as well as positive and negative controls, with and without metabolic activation (S9 mix).

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cell division at the binucleate stage, allowing for the identification of cells that have completed one round of mitosis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm). A significant, dose-dependent increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.

Visualizing Experimental Workflows and Pathways

The following diagrams illustrate the general workflows for the described toxicity assays and a conceptual overview of toxicity assessment.

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_seeding Cell Seeding (96-well plate) treatment Cell Treatment cell_seeding->treatment compound_prep Compound Preparation (serial dilutions) compound_prep->treatment incubation Incubation (24-72 hours) treatment->incubation mtt_addition MTT Addition incubation->mtt_addition formazan_formation Formazan Formation mtt_addition->formazan_formation solubilization Solubilization formazan_formation->solubilization absorbance Absorbance Reading (570 nm) solubilization->absorbance data_analysis Data Analysis (IC50 calculation) absorbance->data_analysis

MTT Cytotoxicity Assay Workflow.

Experimental_Workflow_Genotoxicity cluster_ames Ames Test (OECD 471) cluster_micronucleus Micronucleus Assay (OECD 487) ames_exposure Bacterial Strain Exposure (+/- S9 mix) ames_plating Plating on Minimal Media ames_exposure->ames_plating ames_incubation Incubation (48-72h) ames_plating->ames_incubation ames_counting Count Revertant Colonies ames_incubation->ames_counting mn_exposure Mammalian Cell Exposure (+/- S9 mix) mn_cytoB Add Cytochalasin B mn_exposure->mn_cytoB mn_harvest Harvest and Stain mn_cytoB->mn_harvest mn_scoring Score Micronuclei mn_harvest->mn_scoring start Test Compound start->ames_exposure start->mn_exposure

Genotoxicity Assay Workflows.

Toxicity_Assessment_Pathway cluster_invitro In Vitro Assessment cluster_invivo In Vivo / Ecotoxicity Assessment compound This compound cytotoxicity Cytotoxicity Assays (e.g., MTT) compound->cytotoxicity genotoxicity Genotoxicity Assays (e.g., Ames, Micronucleus) compound->genotoxicity terrestrial_toxicity Terrestrial Toxicity (e.g., Earthworm) compound->terrestrial_toxicity aquatic_toxicity Aquatic Toxicity (e.g., Daphnia, Zebrafish) cytotoxicity->aquatic_toxicity Proceed if cytotoxic developmental_toxicity Developmental & Reproductive Toxicity genotoxicity->developmental_toxicity Proceed if genotoxic risk_assessment Environmental & Health Risk Assessment aquatic_toxicity->risk_assessment terrestrial_toxicity->risk_assessment developmental_toxicity->risk_assessment

Conceptual Toxicity Assessment Pathway.

References

A Head-to-Head Comparison of Analytical Techniques for Deacetylxylopic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deacetylxylopic acid, a kaurane (B74193) diterpenoid, holds significant interest for its potential pharmacological activities. Accurate and precise quantification of this compound is paramount for research and development, from phytochemical analysis to pharmacokinetic studies. This guide provides a comparative overview of the primary analytical techniques applicable to the analysis of this compound: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Due to a lack of extensive, publicly available, validated analytical methods specifically for this compound, this guide leverages data from structurally similar kaurane diterpenes, such as xylopic acid and kaurenoic acid, to provide a representative comparison and practical experimental protocols.

Data Presentation: A Comparative Analysis

The selection of an analytical technique is contingent on the specific requirements of the analysis, such as sensitivity, selectivity, throughput, and cost. The following table summarizes the expected performance characteristics of HPLC-UV, HPTLC, and LC-MS/MS for the analysis of this compound, based on data from analogous compounds.

ParameterHPLC-UVHPTLCLC-MS/MS
Principle Separation based on polarity, detection by UV absorbance.Separation on a planar surface, detection by densitometry.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity ModerateModerate to HighVery High
Sensitivity (LOD/LOQ) ng - µg rangeng rangepg - ng range
Linearity (r²) > 0.99> 0.99> 0.999
Precision (%RSD) < 5%< 10%< 15%
Accuracy (Recovery %) 95-105%90-110%90-110%
Throughput ModerateHighModerate
Cost Low to ModerateLowHigh
Typical Application Routine quantification in herbal extracts and formulations.Rapid screening and quantification of multiple samples.Trace-level quantification in complex biological matrices.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-UV, HPTLC, and LC-MS/MS analysis of this compound, adapted from established methods for similar kaurane diterpenes.

High-Performance Liquid Chromatography (HPLC-UV) Method

This protocol is adapted from methods used for the quantification of kaurenoic acid and other diterpenes.

Instrumentation:

  • HPLC system with a UV/Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (acidified with 0.1% phosphoric acid or formic acid). A typical starting point could be Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: As this compound lacks a strong chromophore, detection is typically performed at a low wavelength, such as 210 nm.

  • Injection Volume: 20 µL

Sample Preparation (from plant material):

  • Dry and powder the plant material.

  • Extract the powder with a suitable solvent (e.g., methanol or ethanol) using sonication or maceration.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Redissolve the residue in the mobile phase.

  • Filter through a 0.45 µm syringe filter before injection.

Validation Parameters (to be determined):

  • Linearity: Prepare a series of standard solutions of this compound (e.g., 1-100 µg/mL) and construct a calibration curve.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).

  • Precision (Intra-day and Inter-day): Analyze replicate samples at different concentrations on the same day and on different days.

  • Accuracy (Recovery): Spike a blank matrix with a known concentration of the standard and calculate the percentage recovery.

High-Performance Thin-Layer Chromatography (HPTLC) Method

This protocol is based on methods for the quantification of various diterpenoids.

Instrumentation:

  • HPTLC applicator (e.g., Linomat 5)

  • HPTLC developing chamber

  • TLC scanner (densitometer)

  • HPTLC plates (e.g., silica (B1680970) gel 60 F254)

Reagents:

  • Toluene (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Formic acid (analytical grade)

  • Vanillin-sulfuric acid spray reagent

  • This compound reference standard

Chromatographic Conditions:

  • Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.

  • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (e.g., in a ratio of 7:3:0.1, v/v/v). The optimal ratio should be determined experimentally.

  • Application: Apply standards and samples as bands using an automated applicator.

  • Development: Develop the plate in a saturated twin-trough chamber.

  • Derivatization: After drying, spray the plate with vanillin-sulfuric acid reagent and heat at 105 °C for 5-10 minutes for visualization.

  • Densitometric Scanning: Scan the plate in absorbance mode at a suitable wavelength (e.g., 550 nm after derivatization).

Sample Preparation: Similar to the HPLC method, with the final extract being dissolved in a volatile solvent like methanol for application to the HPTLC plate.

Validation Parameters (to be determined): Similar to the HPLC method, with linearity typically assessed over a range of applied amounts (e.g., 100-1000 ng/spot).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This protocol is designed for high-sensitivity quantification, particularly in biological matrices.

Instrumentation:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization - ESI - source)

  • C18 or similar reversed-phase column suitable for LC-MS

Reagents:

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (B1220265) or acetate (LC-MS grade)

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound not present in the sample.

Chromatographic Conditions:

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

  • Flow Rate: 0.2-0.5 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is likely suitable for the acidic nature of the compound.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound and the IS need to be determined by infusion and optimization.

    • Hypothetical MRM transition for [M-H]⁻: m/z 317.2 -> fragment ions.

Sample Preparation (from plasma):

  • To a 100 µL plasma sample, add the internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge to pellet the proteins.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase composition.

  • Inject into the LC-MS/MS system.

Validation Parameters (to be determined): As per regulatory guidelines (e.g., FDA or EMA), including specificity, linearity, range, accuracy, precision, matrix effect, and stability.

Mandatory Visualizations

The following diagrams illustrate a typical experimental workflow and a relevant biological signaling pathway for kaurane diterpenes.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Processing Plant_Material Plant Material / Biological Matrix Extraction Extraction Plant_Material->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Concentration / Reconstitution Filtration->Concentration HPLC HPLC Concentration->HPLC HPTLC HPTLC Concentration->HPTLC LCMS LC-MS/MS Concentration->LCMS Detection Detection (UV / Densitometry / MS) HPLC->Detection HPTLC->Detection LCMS->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: A generalized experimental workflow for the analysis of this compound.

NFkB_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Inhibition IkB_P P-IκBα IkB->IkB_P NFkB_p50_p65_active Active NF-κB (p50/p65) Proteasome Proteasome IkB_P->Proteasome Ubiquitination & Degradation NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65_active->NFkB_p50_p65_nuc Translocation DNA DNA NFkB_p50_p65_nuc->DNA Binding Gene_Expression Inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Gene_Expression Transcription Deacetylxylopic_acid This compound (Kaurane Diterpene) Deacetylxylopic_acid->IKK Inhibition

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.[1][2][3][4][5][6]

Conclusion

The analysis of this compound can be effectively achieved using HPLC-UV, HPTLC, and LC-MS/MS. The choice of method will depend on the specific research question and available resources. HPLC-UV offers a cost-effective solution for routine quantification, while HPTLC is ideal for high-throughput screening. For analyses requiring the highest sensitivity and selectivity, particularly in complex biological matrices, LC-MS/MS is the method of choice. The provided protocols, based on structurally related kaurane diterpenes, offer a solid foundation for method development and validation for this compound. Furthermore, the anti-inflammatory potential of this class of compounds appears to be linked to the inhibition of the NF-κB signaling pathway, providing a basis for further pharmacological investigation.

References

Safety Operating Guide

Prudent Disposal of Deacetylxylopic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of deacetylxylopic acid, ensuring the protection of laboratory personnel and the environment.

For researchers, scientists, and professionals in drug development, the proper management of chemical waste is a critical component of laboratory safety and regulatory compliance. This compound, a compound utilized in research, requires careful consideration for its disposal. In the absence of a specific Safety Data Sheet (SDS), this compound should be handled as a potentially hazardous substance, adhering to established protocols for unknown research chemicals.

Key Safety and Handling Information

When a detailed SDS for a specific research compound like this compound is unavailable, it is imperative to treat it with a high degree of caution. General safety protocols for handling chemical waste in a laboratory setting should be strictly followed. This includes wearing appropriate personal protective equipment (PPE), such as gloves, safety goggles, and a lab coat, and working in a well-ventilated area to minimize exposure.

PropertyData
CAS Number 6619-95-0[1]
Molecular Formula C20H30O3[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2]
Hazards Hazards are not fully known. Treat as a potentially hazardous chemical.

This table summarizes the known properties of this compound. Due to the lack of comprehensive safety data, it is crucial to handle this compound with care.

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe disposal of this compound, based on general guidelines for hazardous waste management in research laboratories.[3]

Step 1: Waste Identification and Segregation

  • Labeling: Clearly label a dedicated waste container with "Hazardous Waste," the full chemical name "this compound," and the date of accumulation. Avoid using abbreviations or chemical formulas.[4]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless their compatibility is known and confirmed.[5] Incompatible chemicals can react violently, producing heat or toxic gases.[4] Store acidic and basic waste streams separately.[5]

Step 2: Waste Collection and Storage

  • Container: Use a sturdy, leak-proof container that is chemically compatible with this compound and its solvents.[3] Whenever possible, use the original container.[5]

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[3]

  • Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to contain any potential spills or leaks.[3][4]

  • Storage Location: Store the waste in a designated, well-ventilated, and cool, dry area away from heat sources and incompatible materials.[6]

Step 3: Neutralization (for acidic waste solutions)

For solutions of this compound that are acidic, neutralization can make the waste safer to handle. However, this should only be performed by trained personnel and for small volumes.[7]

  • Procedure: Slowly add a suitable base, such as sodium bicarbonate or a dilute solution of sodium hydroxide, to the acidic waste while stirring.[6]

  • pH Monitoring: Continuously monitor the pH of the solution. The target is a neutral pH between 5.5 and 9.5.[7]

  • Caution: Neutralization reactions can generate heat and fumes. Perform this step in a fume hood with appropriate PPE.

Step 4: Disposal of Empty Containers

  • Rinsing: Triple-rinse empty containers that held this compound with a suitable solvent.[8] The first rinsate must be collected and disposed of as hazardous waste.[3]

  • Defacing Labels: Completely remove or deface the original label on the empty container before disposal.[9]

  • Final Disposal: After thorough rinsing and drying, the container may be disposed of in the regular laboratory trash or recycling, depending on institutional policies.[9][8]

Step 5: Final Disposal of Chemical Waste

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]

  • Documentation: Provide the EHS office with all available information about the compound.[4]

  • Do Not:

    • Dispose of this compound down the drain.[3]

    • Dispose of it in the regular trash.[3]

    • Allow it to evaporate in a fume hood as a means of disposal.[3]

Logical Workflow for this compound Disposal

G cluster_prep Preparation & Collection cluster_treatment Treatment (if applicable) cluster_disposal Final Disposal start Start: this compound Waste Generated label_waste Label a dedicated hazardous waste container start->label_waste segregate_waste Segregate from incompatible chemicals label_waste->segregate_waste collect_waste Collect waste in a sealed, compatible container segregate_waste->collect_waste secondary_containment Place in secondary containment collect_waste->secondary_containment store_waste Store in a designated, safe area secondary_containment->store_waste is_acidic Is the waste an acidic solution? store_waste->is_acidic empty_container Handle empty containers: Triple-rinse, deface label, dispose of container store_waste->empty_container For empty containers neutralize Neutralize with a base to pH 5.5-9.5 is_acidic->neutralize Yes contact_ehs Contact Environmental Health & Safety (EHS) for pickup is_acidic->contact_ehs No neutralize->contact_ehs ehs_disposal EHS manages final disposal according to regulations contact_ehs->ehs_disposal end End: Proper Disposal Complete ehs_disposal->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.